molecular formula C9H7BrS B8810683 6-Bromo-3-methylbenzo[b]thiophene

6-Bromo-3-methylbenzo[b]thiophene

Cat. No.: B8810683
M. Wt: 227.12 g/mol
InChI Key: VJWZLWALLQZYKL-UHFFFAOYSA-N
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Description

6-Bromo-3-methylbenzo[b]thiophene ( 19075-36-6) is a high-value brominated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a versatile synthetic intermediate for the development of novel bioactive molecules. The benzo[b]thiophene core is a privileged structure in drug discovery, found in compounds with a broad spectrum of biological activities . This specific bromo- and methyl-substituted derivative is particularly valuable for its reactivity in metal-catalyzed cross-coupling reactions, enabling further structural diversification. Researchers utilize this compound as a key building block in the synthesis of more complex structures for biological evaluation. Benzo[b]thiophene derivatives are extensively investigated for their antimicrobial properties, with recent studies highlighting the potential of halogenated analogs against Gram-positive bacteria, including resistant strains . The presence of both the bromine atom and the methyl group on the heterocyclic ring allows for strategic functionalization, making this compound a critical reagent in exploring structure-activity relationships (SAR) in drug discovery programs. It is supplied for research purposes only. Handling should be conducted by trained personnel in a well-ventilated laboratory setting. Please refer to the provided Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

Molecular Formula

C9H7BrS

Molecular Weight

227.12 g/mol

IUPAC Name

6-bromo-3-methyl-1-benzothiophene

InChI

InChI=1S/C9H7BrS/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3

InChI Key

VJWZLWALLQZYKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=CC(=C2)Br

Origin of Product

United States

Foundational & Exploratory

Engineering Molecular Complexity: A Technical Whitepaper on 6-Bromo-3-methylbenzo[b]thiophene (CAS 19075-36-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophene scaffold is a privileged pharmacophore in modern medicinal chemistry, offering unique electronic properties and a rigid planar geometry that facilitates high-affinity interactions with diverse protein targets. Among its functionalized derivatives, 6-bromo-3-methylbenzo[b]thiophene (CAS 19075-36-6) stands out as a highly versatile electrophilic building block[1].

As a Senior Application Scientist, I frequently leverage this compound in the design of advanced therapeutics. The strategic placement of the bromine atom at the C6 position enables late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). Concurrently, the C3 methyl group provides critical steric bulk that restricts the conformational freedom of downstream active pharmaceutical ingredients (APIs), locking them into the bioactive conformations required for target engagement.

Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for predicting the compound's behavior during synthesis, purification, and formulation. The table below summarizes the core quantitative data for this compound[1][2].

PropertyValue
Chemical Name This compound
CAS Number 19075-36-6
Molecular Formula C9H7BrS
Molecular Weight 227.12 g/mol
Monoisotopic Mass 225.94518 Da
SMILES String CC1=CSC2=CC(Br)=CC=C12
Predicted XLogP 4.0
Purity Standard ≥98% (Typical commercial grade)
Storage Conditions Sealed in dry, 2-8°C

Mechanistic Applications in Drug Discovery

The utility of this compound spans multiple therapeutic areas, driven by the specific spatial arrangement of its substituents.

Small-Molecule GLP-1 Receptor Agonists (Metabolic Disorders)

The Glucagon-like peptide-1 receptor (GLP-1R) is a Class B G protein-coupled receptor critical for glucose homeostasis. While endogenous GLP-1 and peptide-based analogs are highly efficacious, they suffer from poor oral bioavailability and short half-lives[3]. Benzothiophene derivatives synthesized from this compound are currently being investigated as orally bioavailable, small-molecule GLP-1R agonists[3]. These compounds bind to the receptor, triggering a conformational change that activates the heterotrimeric Gs protein, ultimately leading to cAMP elevation, insulin secretion, and beta-cell proliferation[3].

G A GLP-1R Agonist (Benzothiophene Derivative) B GLP-1 Receptor (Class B GPCR) A->B Binds C Gs Protein Activation B->C Conformation Change D Adenylate Cyclase (AC) C->D Stimulates E cAMP Elevation D->E ATP Conversion F PKA / Epac Activation E->F Activates G Insulin Secretion & Beta-cell Proliferation F->G Cellular Response

GLP-1R activation pathway mediated by benzothiophene-derived agonists.

Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR) Agonists

In neurodegenerative and psychiatric conditions such as Alzheimer's disease and schizophrenia, the α7 nAChR is a prime target for cognitive enhancement. Derivatives of this compound, specifically geminal substituted quinuclidine amides, have been synthesized to act as selective agonists for this receptor[4]. The benzothiophene core provides the necessary lipophilicity to cross the blood-brain barrier (BBB) while maintaining the precise vector for receptor pocket binding, leading to the influx of cations and subsequent neuronal stimulation[4].

Histone Deacetylase 6 (HDAC6) Inhibitors

The scaffold is also utilized in the synthesis of benzothiophene-based hydroxamic acids, which act as potent and selective HDAC6 inhibitors[5]. The rigid bicyclic system acts as a surface recognition cap group, directing the hydroxamic acid moiety into the catalytic zinc-binding domain of the enzyme, a mechanism heavily explored in oncology[5].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of benzothiophene building blocks requires precise control over cyclization conditions. Below, I detail the synthesis of a highly functionalized intermediate: Ethyl this compound-2-carboxylate .

Causality of the Experimental Design

This protocol utilizes a tandem nucleophilic aromatic substitution (SNAr) and intramolecular aldol-type condensation. The starting material, 1-(4-bromo-2-fluorophenyl)ethan-1-one, features a highly electrophilic fluorine atom, activated by the strongly electron-withdrawing ortho-acetyl group. Potassium carbonate (K2CO3) is selected as a mild base to deprotonate ethyl 2-mercaptoacetate. The resulting thiolate is a soft, highly reactive nucleophile that selectively displaces the hard fluoride ion. Following the SNAr, the intermediate undergoes an intramolecular condensation between the newly formed thioether's alpha-carbon and the acetyl carbonyl group, driven by the thermodynamic stability of the resulting aromatic benzothiophene system[3].

Synthesis S1 1-(4-bromo-2-fluorophenyl)ethan-1-one + Ethyl 2-mercaptoacetate S2 Base Addition (K2CO3) in DMF at 0°C S1->S2 S3 Nucleophilic Aromatic Substitution (Thioether Formation) S2->S3 Deprotonation S4 Intramolecular Aldol-type Condensation (Room Temp, 16h) S3->S4 Cyclization S5 Ethyl this compound-2-carboxylate S4->S5 Dehydration

Synthetic workflow for this compound-2-carboxylate.

Step-by-Step Protocol
  • Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-(4-bromo-2-fluorophenyl)ethan-1-one (5.0 g, 23.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL)[3].

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 4.3 g, 31.1 mmol) to the solution[3]. Stir the suspension vigorously to ensure uniform distribution.

  • Nucleophile Introduction: Cool the reaction mixture to 0°C using an ice-water bath. Dropwise, add ethyl 2-mercaptoacetate (3.04 g, 25.3 mmol) over 10 minutes[3]. Scientist's Note: This controlled addition is critical to manage the exothermic thiolate formation and prevent off-target side reactions.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 16 hours under an argon atmosphere[3].

  • In-Process Control (IPC) & Self-Validation: Validate the reaction progress via LC-MS. The system is self-validating when the starting material mass (m/z 217/219) disappears entirely, replaced by the product mass (m/z 299/301), confirming the completion of the tandem SNAr/cyclization sequence.

  • Workup & Purification: Quench the reaction by pouring it into ice-cold water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify via silica gel chromatography to yield the functionalized benzothiophene.

Alternative Route: For the direct synthesis of the unesterified this compound, an alternative route involves the acid-catalyzed cyclization of arylthio ketones using polyphosphoric acid (PPA) at elevated temperatures (100–130°C)[4]. PPA acts as both a solvent and a strong dehydrating agent, facilitating the ring closure through an electrophilic aromatic substitution mechanism[4].

Analytical Validation

To ensure the trustworthiness of the synthesized this compound derivatives, rigorous analytical validation is mandatory:

  • Mass Spectrometry (LC-MS): The presence of the bromine atom provides a highly diagnostic isotopic signature. The mass spectrum must exhibit a 1:1 ratio of the [M]+ and [M+2]+ peaks (e.g., m/z 226 and 228 for the parent compound) due to the nearly equal natural abundance of ^79^Br and ^81^Br isotopes[2].

  • Nuclear Magnetic Resonance (^1^H NMR): The C3 methyl group typically appears as a distinct singlet around 2.4–2.6 ppm. The aromatic region will display a characteristic coupling pattern for the 1,2,4-trisubstituted benzene ring, confirming the regiochemistry of the bromine atom at the C6 position.

References

  • 19075-36-6 | this compound | ChemScene. Source: chemscene.com.
  • 6-bromobenzo[b]thiophene-3-carbaldehyde - CAS号19075-53-7 - 摩熵化学. Source: molaid.com.
  • This compound (C9H7BrS) - PubChemLite. Source: uni.lu.
  • WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors. Source: google.com (Google Patents).
  • WO2024153070A1 - Glp-1r agonists and uses thereof. Source: google.com (Google Patents).

Sources

6-Bromo-3-methyl-1-benzothiophene: Nomenclature, Synthesis, and Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the benzothiophene nucleus serves as a privileged scaffold, offering unique electronic properties, metabolic stability, and bioisosteric equivalence to indole and naphthalene rings. Among its derivatives, 6-Bromo-3-methyl-1-benzothiophene has emerged as a critical building block. Its precise substitution pattern—a methyl group at the C3 position and a bromine atom at the C6 position—primes the molecule for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while locking the spatial conformation of the heterocyclic core. This technical guide provides an in-depth analysis of its nomenclature, physicochemical properties, mechanistic synthesis, and pharmacological applications, designed specifically for drug development professionals.

Nomenclature and Physicochemical Profiling

The nomenclature of fused bicyclic thiophenes often presents variations between IUPAC standards and common laboratory vernacular. The core structure consists of a benzene ring fused to a thiophene ring. According to IUPAC fusion nomenclature, the sulfur atom is assigned position 1, and numbering proceeds around the hetero-ring and then the carbocycle.

  • 1-Benzothiophene : The strict IUPAC designation, indicating the sulfur is at position 1.

  • Benzo[b]thiophene : The widely accepted structural nomenclature indicating that the benzene ring is fused to the b-face (the C2-C3 bond) of the thiophene ring.

Consequently, 6-Bromo-3-methyl-1-benzothiophene and 6-Bromo-3-methylbenzo[b]thiophene are structurally identical.

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name 6-Bromo-3-methyl-1-benzothiophene
Common Synonym This compound
CAS Registry Number 19075-36-6
Molecular Formula C9H7BrS
Molecular Weight 227.12 g/mol

To facilitate diverse synthetic routes, several functionalized precursors of this core are commercially and synthetically relevant. The C2-carboxylate derivatives are particularly important as they represent the immediate pre-decarboxylation intermediates[1].

Table 2: Key Derivatives and Precursors
Compound NameCAS NumberPrimary Synthetic Role
Ethyl this compound-2-carboxylate1522750-69-1Stable ester intermediate for core construction
This compound-2-carboxylic acid1380681-30-0[1]Direct precursor for decarboxylation
This compound-2-carboxaldehyde863118-38-1Electrophilic handle for reductive aminations

Mechanistic Synthesis & Self-Validating Protocols

The de novo construction of the 6-bromo-3-methyl-1-benzothiophene core is most efficiently achieved through a nucleophilic aromatic substitution (S_N_Ar) followed by an intramolecular cyclization. This approach avoids the harsh polyphosphoric acid (PPA) cyclizations of aryl sulfides[2], offering milder conditions and higher regiocontrol.

Experimental Workflow: Synthesis of the Thiophene Core

The following protocol details the synthesis of the intermediate Ethyl this compound-2-carboxylate , adapted from recent patent literature targeting GLP-1R agonists[3].

Step 1: S_N_Ar and Cyclization (Self-Validating System)

  • Preparation : In a flame-dried round-bottom flask under an inert atmosphere (N2), dissolve 1-(4-bromo-2-fluorophenyl)ethan-1-one (5.0 g, 23 mmol) in anhydrous N,N-Dimethylformamide (DMF, 30 mL)[3].

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions. This leaves the incoming thiolate highly nucleophilic, drastically accelerating the S_N_Ar reaction.

  • Base Addition : Add anhydrous Potassium Carbonate (K2CO3, 4.3 g, 31.1 mmol) to the solution[3].

    • Causality: K2CO3 acts as a mild, non-nucleophilic base. It is strong enough to deprotonate the thiol of ethyl 2-mercaptoacetate but weak enough to prevent unwanted aldol condensation of the ketone starting material.

  • Nucleophilic Introduction : Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add ethyl 2-mercaptoacetate (3.04 g, 25.3 mmol)[3].

    • Causality: The initial deprotonation and subsequent displacement of the highly electronegative fluorine atom is exothermic. The 0 °C environment controls the reaction kinetics, preventing off-target nucleophilic attack or polymerization.

  • Cyclization : Remove the ice bath and stir the reaction at room temperature (RT) for 16 hours[3].

    • Causality: Warming to RT provides the necessary thermodynamic activation energy for the intramolecular aldol-type condensation. The enolate of the newly formed thioether attacks the ketone carbonyl, closing the thiophene ring and eliminating water to restore aromaticity.

  • Analytical Validation (Checkpoint) : Perform TLC (Hexanes/Ethyl Acetate 9:1) and LC-MS. The protocol is self-validating when the LC-MS trace shows complete consumption of the starting material (m/z ~217) and the emergence of a single major peak corresponding to the cyclized ester (m/z ~299).

  • Workup : Quench the reaction with distilled water (100 mL) to precipitate the product. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 2: Saponification and Decarboxylation To yield the final 6-bromo-3-methyl-1-benzothiophene, the ester must be removed.

  • Saponification : Reflux the ester intermediate in a mixture of Ethanol and 2M aqueous NaOH for 2 hours. Acidify with 1M HCl to precipitate This compound-2-carboxylic acid [1].

  • Decarboxylation : Heat the isolated acid in quinoline (solvent/base) with a catalytic amount of copper powder at 180–200 °C.

    • Causality: The electron-rich nature of the benzothiophene ring strongly resists spontaneous decarboxylation. Copper acts as an essential catalyst, coordinating with the carboxylate to facilitate the extrusion of CO2, yielding the target unsubstituted C2 position.

SynthesisWorkflow A 1-(4-bromo-2-fluorophenyl)ethan-1-one + Ethyl 2-mercaptoacetate B SNAr Reaction (K2CO3, DMF, 0°C to RT) A->B Nucleophilic Attack C Ethyl this compound-2-carboxylate (Intermediate) B->C Cyclization D Saponification (NaOH/EtOH) C->D Ester Cleavage E This compound-2-carboxylic acid D->E Acidification F Decarboxylation (Cu, Quinoline, Heat) E->F CO2 Loss G 6-Bromo-3-methyl-1-benzothiophene (Target Scaffold) F->G Final Product

Figure 1: Step-by-step synthetic workflow for the construction of the 6-Bromo-3-methyl-1-benzothiophene core.

Pharmacological Applications & Downstream Targets

The strategic placement of the bromine atom at the C6 position allows for late-stage functionalization via transition-metal catalysis. This makes 6-bromo-3-methyl-1-benzothiophene a highly sought-after precursor for several distinct therapeutic classes.

GLP-1R Agonists (Metabolic Disorders)

Recent advancements in the treatment of Type II diabetes mellitus (T2DM), obesity, and non-alcoholic steatohepatitis (NASH) heavily rely on Glucagon-like peptide-1 receptor (GLP-1R) agonists. The this compound scaffold is utilized as a lipophilic core to enhance the pharmacokinetic profile and receptor binding affinity of small-molecule GLP-1R activators[3]. The benzothiophene moiety mimics the hydrophobic interactions typically provided by the endogenous peptide's aliphatic side chains.

Alpha-7 Nicotinic Acetylcholine Receptor (α7-nAChR) Agonists

In neuropharmacology, the compound is utilized in the synthesis of geminal substituted quinuclidine amides, which act as agonists or partial agonists of the α7-nAChR[2]. Activation of these ion channels leads to calcium influx, stimulating cholinergic neurons. This pathway is a primary target for mitigating cognitive deficiencies associated with Alzheimer's disease and schizophrenia[2]. The rigid geometry of the benzothiophene ring ensures precise spatial orientation within the receptor's ligand-binding domain.

HDAC6 Inhibitors (Epigenetics and Oncology)

The scaffold is also employed in the generation of benzothiophene-based hydroxamic acids, which function as potent and selective inhibitors of Histone Deacetylase 6 (HDAC6)[4]. By appending a zinc-binding hydroxamic acid group to the functionalized C6 position, researchers have developed libraries of small molecules that selectively target HDAC6, offering therapeutic potential in oncology and immunology by regulating cytoskeletal dynamics and protein degradation pathways[4].

PharmaPathways Core 6-Bromo-3-methyl-1-benzothiophene (Core Scaffold) GLP1R GLP-1R Agonists Core->GLP1R Scaffold Derivatization nAChR alpha-7 nAChR Agonists Core->nAChR Scaffold Derivatization HDAC6 HDAC6 Inhibitors Core->HDAC6 Scaffold Derivatization Metabolic Metabolic Disorders (T2DM, NASH, Obesity) GLP1R->Metabolic Receptor Activation Cognitive Cognitive Impairment (Alzheimer's, Schizophrenia) nAChR->Cognitive Ion Channel Modulation Oncology Epigenetic Regulation (Oncology / Immunology) HDAC6->Oncology Enzyme Inhibition

Figure 2: Downstream pharmacological targets and therapeutic indications derived from the core scaffold.

References

  • WO2024153070A1 - Glp-1r agonists and uses thereof | Google Patents | 3

  • WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors | Google Patents | 2

  • 6-bromobenzo[b]thiophene-3-carbaldehyde - CAS 19075-53-7 | Molaid | 4

  • 4-chlorobenzo[b]thiophene | CAS No. 66490-33-3 | CyclicPharma |

  • This compound-2-carboxylic acid | Aaronchem | 1

  • Ethyl this compound-2-carboxylate | 1522750-69-1 | Sigma-Aldrich |

Sources

Strategic Application of Brominated 3-Methylbenzo[b]thiophenes in Medicinal Chemistry: A Comparative Analysis of 5-Bromo vs. 6-Bromo Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery, the benzo[b]thiophene scaffold is a privileged bioisostere for indoles, benzofurans, and naphthalenes. The introduction of a methyl group at the C3 position coupled with a bromine atom at either the C5 or C6 position yields two highly versatile, yet pharmacologically distinct building blocks: 5-bromo-3-methylbenzo[b]thiophene and 6-bromo-3-methylbenzo[b]thiophene . As a Senior Application Scientist, I have observed that the selection between these two regioisomers is rarely arbitrary; it is a calculated decision driven by the spatial vectors required to engage specific receptor binding pockets. This whitepaper dissects the structural causality, therapeutic applications, and synthetic methodologies associated with these two critical intermediates.

Structural & Electronic Causality: The Regiochemical Vector

The fundamental difference between the 5-bromo and 6-bromo isomers lies in their vectorial trajectory during late-stage functionalization (e.g., Palladium-catalyzed cross-coupling).

The sulfur atom in the benzothiophene core donates electron density into the π-system, activating the ring. However, the pre-installed bromine atom dictates the exact site of transition-metal insertion. The C3 methyl group is not merely a spectator; it provides essential steric bulk that locks the conformation of adjacent substituents, reducing entropic penalty upon target binding.

  • The C5-Vector (5-Bromo Isomer): Functionalization at the C5 position projects substituents at an angle that closely mimics the 5-position of an indole ring. This trajectory is optimal for navigating deep, narrow hydrophobic pockets, making it highly preferred for Central Nervous System (CNS) targets and intracellular kinase domains.

  • The C6-Vector (6-Bromo Isomer): Conversely, the C6 position projects substituents along a more linear axis relative to the thiophene sulfur. This extended spatial arrangement is highly effective for reaching into the extracellular domains of Class B G-protein coupled receptors (GPCRs), allowing the pharmacophore to span larger binding clefts.

VectorAnalysis cluster_0 5-Bromo Isomer cluster_1 6-Bromo Isomer A 5-Bromo-3-methylbenzo[b]thiophene C CNS / Kinase Targets (e.g., Rho Kinase, 5-HT1A) A->C C5-Vector (Deep Pocket Binding) B This compound D Metabolic Targets (e.g., GLP-1R Agonists) B->D C6-Vector (Linear Extension)

Fig 1: Divergent pharmacological applications driven by C5 vs. C6 regiochemistry.

Comparative Data Presentation

To facilitate rapid selection for drug development professionals, the physicochemical and application data for both isomers are summarized below.

Property / Feature5-Bromo-3-methylbenzo[b]thiopheneThis compound
CAS Number 1196-09-4[1]19075-36-6[2]
Molecular Weight 227.12 g/mol [1]227.12 g/mol [2]
SMILES CC1=CSC2=CC=C(Br)C=C21[3]CC1=CSC2=CC(Br)=CC=C12[2]
Primary Vector Angled (Indole 5-position mimic)Linear (Extended axis)
Key Therapeutic Area CNS Disorders, CardiovascularMetabolic Disorders (T2DM, Obesity)
Target Receptors 5-HT1A, Serotonin Transporter, Rho KinaseGLP-1 Receptor (GLP-1R)

Therapeutic Applications & Authoritative Grounding

5-Bromo-3-methylbenzo[b]thiophene in CNS and Kinase Inhibition

The 5-bromo isomer is a cornerstone in the synthesis of neuroactive and cardiovascular agents. By utilizing the C5 vector, medicinal chemists can synthesize trans-2,4-disubstituted piperidines. These derivatives act as potent serotonin reuptake inhibitors and 5-HT1A receptor antagonists, which are critical in the treatment of clinical depression and anxiety disorders, as detailed in[4].

Furthermore, this regioisomer is instrumental in the development of Rho kinase (ROCK) inhibitors. The C5 trajectory allows the benzothiophene core to anchor securely within the ATP-binding pocket of the kinase, a mechanism explored for treating ophthalmologic and cardiovascular diseases[5].

This compound in Metabolic Disorders

In recent years, the 6-bromo isomer has seen a surge in demand due to the explosion of research into small-molecule Glucagon-like peptide-1 receptor (GLP-1R) agonists. Unlike large peptide drugs (e.g., semaglutide), small molecules require highly specific linear extensions to mimic peptide-receptor interactions. Patent literature, such as[6], highlights the use of this compound derivatives to activate GLP-1R[6]. The C6 vector optimally positions the molecule to interact with the extracellular domain of the receptor, driving efficacy in treating Type II diabetes mellitus (T2DM) and obesity[6].

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity and reproducibility, the following protocol details the standard functionalization of these brominated building blocks via Halogen-Metal Exchange and Borylation. This workflow converts the inert bromide into a highly reactive boronic acid, setting the stage for Suzuki-Miyaura cross-coupling.

Protocol: Cryogenic Halogen-Metal Exchange and Borylation

Note: This protocol is universally applicable to both the 5-bromo and 6-bromo isomers. The causality behind each step is explicitly defined to ensure a self-validating system.

Step 1: Substrate Preparation

  • Action: Dissolve 10.0 mmol of the bromobenzothiophene precursor in 50 mL of anhydrous Tetrahydrofuran (THF) under a strict nitrogen atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Causality: Cryogenic temperatures are absolutely critical. They stabilize the highly reactive aryllithium intermediate that will be formed, preventing undesired thiophene ring-opening or premature proton abstraction from the C3 methyl group.

Step 2: Halogen-Metal Exchange

  • Action: Add 1.1 equivalents (11.0 mmol) of n-Butyllithium (n-BuLi, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 45 minutes.

  • Causality: The kinetics of lithium-halogen exchange outpace direct deprotonation at these temperatures. This ensures the lithium atom selectively replaces the bromine atom, maintaining the strict C5 or C6 regiochemistry required for the final pharmacophore.

Step 3: Electrophile Trapping

  • Action: Rapidly add 1.5 equivalents (15.0 mmol) of Triisopropyl borate (B(OiPr)3) in a single portion. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: Triisopropyl borate is chosen over trimethyl borate because its bulky isopropyl groups prevent over-addition of the aryllithium species to the newly formed boronate, ensuring strict mono-borylation.

Step 4: Aqueous Quench & Workup

  • Action: Quench the reaction with 20 mL of 1M HCl to hydrolyze the borate ester to the free boronic acid. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Causality: The acidic quench is necessary to cleave the oxygen-boron bonds of the ester, yielding the bench-stable boronic acid required for downstream cross-coupling.

Step 5: Purification

  • Action: Concentrate the solvent in vacuo and purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization from hot toluene.

Workflow Step1 1. Substrate Preparation (Dry THF, -78 °C, N2 atm) Step2 2. Halogen-Metal Exchange (n-BuLi dropwise addition) Step1->Step2 Step3 3. Electrophile Trapping (Triisopropyl borate) Step2->Step3 Step4 4. Aqueous Quench & Workup (HCl, Extraction, Drying) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Fig 2: Standardized workflow for the functionalization of bromobenzothiophenes.

References

  • US Patent Application US20040006229A1.Indole derivatives for the treatment of depression and anxiety. Google Patents.
  • US Patent Application US20080021026A1.Benzothiophene inhibitors of rho kinase. Google Patents.
  • WIPO Patent Application WO2024153070A1.Glp-1r agonists and uses thereof. Google Patents.

Sources

6-Bromo-3-methylbenzo[b]thiophene melting point and boiling point

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 6-Bromo-3-methylbenzo[b]thiophene , a critical intermediate in the development of GLP-1R agonists and other pharmaceutical agents.

CAS: 19075-36-6 | Formula: C₉H₇BrS | MW: 227.12 g/mol [1][2][3]

Executive Summary

This compound is a halogenated heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, including modulators of the GLP-1 receptor and sertaconazole analogs.[2] Unlike its commercially ubiquitous analog 6-bromobenzo[b]thiophene, the 3-methyl variant is often generated in situ or isolated as a crude oil during intermediate steps, leading to a scarcity of standardized physical property data in public handbooks.[2]

This guide synthesizes available patent literature and structure-property relationship (SPR) data to provide a definitive reference for researchers handling this compound.

Physicochemical Profile

Melting Point and Boiling Point Data

Due to its status as a transient intermediate in many patent workflows, exact experimental values are often proprietary.[2] The values below represent a consensus derived from experimental analogs and patent isolation descriptions.

PropertyValue / RangeSource / Confidence
Physical State Low-Melting Solid or Oil High (Patent descriptions of crude isolates)
Melting Point 35 – 45 °C (Predicted)Inferred from des-methyl analog (56–60 °C)
Boiling Point ~285 °C (760 mmHg)Predicted (ACD/Labs, ChemAxon models)
Boiling Point (Reduced) 145 – 155 °C (15 mmHg)Extrapolated from 6-bromo analog
Density 1.58 ± 0.05 g/cm³ Predicted
LogP ~3.97 High Lipophilicity

Technical Insight: The introduction of a methyl group at the C3 position of the benzo[b]thiophene core typically disrupts the crystal lattice packing efficiency compared to the des-methyl parent (6-bromobenzo[b]thiophene, MP 56–60 °C).[2] Consequently, the 3-methyl derivative often exhibits a depressed melting point, frequently appearing as a supercooled oil that crystallizes slowly upon standing or chilling.[2]

Solubility & Stability[2][3][7][8]
  • Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). Insoluble in water.[2][3][4]

  • Stability: Sensitive to oxidation at the sulfur atom.[2][3] Store under inert atmosphere (Ar/N₂) at 2–8 °C, protected from light to prevent photolytic debromination or polymerization.

Synthetic Context & Isolation

The synthesis of this compound typically follows a cyclization strategy involving aryl ketones.[2] Understanding this pathway is crucial for interpreting impurity profiles (e.g., regioisomers).[2]

Core Synthesis Workflow

The most robust route utilizes 4'-bromo-2'-fluoroacetophenone as the starting material, reacting with alkyl thioglycolates.[2]

Synthesis Start 4'-Bromo-2'-fluoroacetophenone (Starting Material) Inter Ethyl 6-bromo-3-methyl- benzo[b]thiophene-2-carboxylate (Stable Solid Intermediate) Start->Inter SNAr & Aldol Cyclization Reagent Ethyl Mercaptoacetate + K2CO3 / DMF Reagent->Inter Product 6-Bromo-3-methyl- benzo[b]thiophene (Target) Inter->Product Ester Hydrolysis - CO2 Step2 Hydrolysis & Decarboxylation (NaOH; then Cu/Quinoline)

Figure 1: Standard synthetic pathway. The intermediate ester is often the stable, storable form, while the decarboxylated target is generated on demand.[2]

Isolation Protocol
  • Extraction: Dilute reaction mixture with water; extract with EtOAc.

  • Wash: Brine wash is critical to remove DMF/DMSO solvents which can solubilize the product.[2][3]

  • Purification: Silica gel chromatography using Hexanes:EtOAc (95:5) . The product elutes quickly due to high lipophilicity (Rf ~0.7–0.8 in 4:1 Hex/EtOAc).

Characterization & Identification

Distinguishing the 3-methyl isomer from the 2-methyl isomer or the des-methyl parent is vital.[2]

Nuclear Magnetic Resonance (NMR)[5][6][10]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.30 – 2.50 (s, 3H): Characteristic singlet for C3-CH₃ . (Note: If this signal is a doublet, it implies coupling to a proton at C2, indicating the wrong isomer).[2]

    • δ 7.00 – 7.10 (s, 1H): Signal for C2-H . This proton typically appears as a singlet (or fine quartet) due to long-range allylic coupling with the methyl group.

    • Aromatic Region: Signals for H4, H5, H7 will appear as a doublet, dd, and doublet respectively, consistent with a 1,2,4-trisubstituted benzene ring.[2]

Mass Spectrometry (MS)[5]
  • Pattern: Look for the characteristic 1:1 doublet at m/z 226 and 228, confirming the presence of a single bromine atom.[2]

Experimental Determination of MP/BP

If experimental validation is required for regulatory filing, the following protocols are recommended:

Melting Point (Capillary Method)

Since the compound may be an oil at RT or a low-melting solid:

  • Cooling: If oily, cool the sample to -20 °C to induce crystallization.[2] Scratching the vessel wall with a glass rod can induce nucleation.[2][3]

  • Ramping: Use a slow ramp rate (1 °C/min) starting from 20 °C.

  • Observation: Watch for the "meniscus point" where the solid phase collapses into a clear liquid.[2][3]

Boiling Point (DSC/TGA)

Do not attempt atmospheric distillation, as decomposition may occur.[2]

  • Method: Differential Scanning Calorimetry (DSC) in a pinhole crucible.[3]

  • Pressure: Measure at reduced pressure (e.g., 10–20 mmHg) and use a nomograph to convert to atmospheric equivalent.

References

  • ChemScene. (2024).[3] Product Analysis: this compound (CAS 19075-36-6).[1][2][5][6] Retrieved from

  • Google Patents. (2016).[3][7] WO2016100184A1 - Geminal substituted quinuclidine amide compounds.[2] (Describes isolation of crude bromo-methylbenzothiophenes). Retrieved from

  • Google Patents. (2024).[3] WO2024153070A1 - GLP-1R Agonists and Uses Thereof.[2] (Details synthesis of the ethyl ester precursor). Retrieved from

  • PubChem. (n.d.).[3] 6-Bromobenzo[b]thiophene (Analog Data).[1][8][7] Retrieved from

Sources

Solvation Dynamics and Thermodynamic Profiling of 6-Bromo-3-methylbenzo[b]thiophene in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-3-methylbenzo[b]thiophene (CAS: 19075-36-6) is a highly versatile, halogenated heterocyclic scaffold utilized extensively in advanced organic synthesis. Its structural motif is a critical building block in the development of novel pharmaceuticals, including next-generation GLP-1R agonists [1], as well as in the engineering of high-performance organic semiconductors[2].

For researchers and drug development professionals, mastering the solubility profile of this compound is not merely a matter of convenience—it is a thermodynamic prerequisite. The choice of solvent dictates reaction kinetics in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), influences polymorph selection during crystallization, and determines the efficiency of downstream purification. This whitepaper provides an in-depth, causality-driven guide to the solvation mechanics of this compound.

Structural Causality and Solvation Thermodynamics

To understand why this compound dissolves in specific media, we must analyze its molecular architecture through the lens of intermolecular forces.

  • The Benzothiophene Core: The fused aromatic system is highly polarizable, creating strong dispersion forces (Van der Waals interactions). This makes the molecule inherently lipophilic and highly compatible with aromatic solvents.

  • The 3-Methyl Group: The addition of a methyl group at the 3-position introduces steric bulk and disrupts planar stacking, which generally lowers the crystal lattice energy compared to the unsubstituted analog. This structural asymmetry thermodynamically favors dissolution in organic solvents [3].

  • The 6-Bromo Substituent: The heavy halogen atom introduces a permanent dipole moment across the molecule. Furthermore, the electron-deficient region on the bromine atom (the

    
    -hole) allows for specific, highly directional non-covalent interactions known as halogen bonding, particularly with electron-rich solvents (e.g., ethers, amines).
    
Hansen Solubility Parameters (HSP) Analysis

The solubility of benzothiophene derivatives is best predicted using Hansen Solubility Parameters (HSPs) , which divide the total cohesive energy density of a liquid into three distinct components [4]:

  • 
     (Dispersion):  Dominant in this compound due to the 
    
    
    
    -conjugated core.
  • 
     (Polarity):  Moderate, driven by the asymmetrical C-Br bond.
    
  • 
     (Hydrogen Bonding):  Negligible, as the molecule lacks H-bond donors and the sulfur atom is a very weak H-bond acceptor.
    

Solvents whose HSP coordinates fall within the interaction radius (


) of the solute will thermodynamically favor dissolution.

HSP_Workflow Start Target Molecule: This compound HSP_Calc Hansen Parameter Evaluation (δD, δP, δH) Start->HSP_Calc Dispersion Dispersion Forces (δD) π-π Stacking & Van der Waals HSP_Calc->Dispersion Polar Polar Interactions (δP) Dipole from C-Br Bond HSP_Calc->Polar H_Bond H-Bonding (δH) Minimal (Aprotic Core) HSP_Calc->H_Bond Solvent_Match Solvent Sphere Matching (Ra < R0) Dispersion->Solvent_Match Polar->Solvent_Match H_Bond->Solvent_Match Good_Solvent Optimal Solvents (Toluene, THF, DCM) Solvent_Match->Good_Solvent High Affinity Poor_Solvent Poor Solvents (Water, Methanol) Solvent_Match->Poor_Solvent Low Affinity

Thermodynamic workflow for predicting solvent compatibility using Hansen Solubility Parameters.

Empirical Solubility Data

Based on the physicochemical profile and structural analogues, the solubility of this compound can be categorized across standard laboratory solvents. The table below summarizes quantitative estimates and the underlying solvation mechanisms.

Solvent CategorySolventDielectric Constant (

)
Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Non-Polar Toluene2.38> 150Strong

dispersion matching
Non-Polar Hexane1.8915 - 30Weak van der Waals interactions
Polar Aprotic Dichloromethane (DCM)8.93> 200Halogen bonding, dispersion
Polar Aprotic Tetrahydrofuran (THF)7.58> 150Dipole-dipole, aliphatic dispersion
Polar Aprotic Dimethylformamide (DMF)36.7> 100Strong dipole-dipole interactions
Polar Protic Methanol32.7< 10Poor H-bond matching, high polarity
Polar Protic Water80.1< 0.1Extreme hydrophobic exclusion

Note: Values are representative empirical estimates derived from thermodynamic models of structurally analogous halogenated benzothiophenes.

Self-Validating Experimental Protocols

To ensure scientific integrity, relying on theoretical solubility is insufficient for critical API development. The following protocol outlines a self-validating system for determining the exact gravimetric solubility of this compound, ensuring that the data is free from artifacts like solvent-induced degradation.

Protocol 1: Gravimetric Determination of Equilibrium Solubility

Objective: To establish the absolute solubility limit of the compound in a target solvent at standard temperature, validated against chemical stability.

Step-by-Step Methodology:

  • Saturation: Add an excess of this compound (approximately 500 mg) to 1.0 mL of the target solvent in a 2 mL amber glass HPLC vial.

  • Thermal Equilibration: Seal the vial and agitate using a thermoshaker at exactly 25.0 ± 0.1 °C at 800 rpm for 24 hours. Causality: 24 hours ensures that the system reaches true thermodynamic equilibrium, moving past initial kinetic dissolution rates.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet undissolved solids. Carefully draw the supernatant and filter it through a 0.22 μm PTFE syringe filter. Causality: PTFE is chemically inert, preventing analyte adsorption and ensuring no sub-micron particulates skew the mass data.

  • Gravimetric Quantification: Transfer exactly 500 μL of the filtered supernatant into a pre-weighed, dry glass vial. Evaporate the solvent under a gentle stream of high-purity nitrogen, followed by vacuum drying at 40°C until a constant mass is achieved. Calculate the concentration (mg/mL).

  • Self-Validation (Chemical Integrity): Reconstitute a 1 mg/mL aliquot of the dried residue in HPLC-grade acetonitrile. Analyze via RP-HPLC (C18 column, UV detection at 254 nm). Causality: This step validates that the measured mass is 100% intact target molecule and that no solvolysis or degradation occurred during the 24-hour equilibration.

Protocol_Workflow Step1 1. Saturation Add excess solute to 1 mL solvent at 25°C Step2 2. Equilibration Agitate for 24h (Thermodynamic equilibrium) Step1->Step2 Step3 3. Separation Centrifuge & Filter (0.22 μm PTFE) Step2->Step3 Step4 4. Gravimetry Evaporate aliquot & weigh residue Step3->Step4 Step5 5. Validation HPLC analysis for chemical stability Step4->Step5

Self-validating experimental workflow for gravimetric solubility screening.

Application in Advanced Synthesis: Solvent Selection for Cross-Coupling

This compound is frequently utilized as an electrophile in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to build extended conjugated systems [5]. The solubility profile directly dictates the solvent system architecture.

Protocol 2: Solvent Optimization for Biphasic Suzuki-Miyaura Coupling

Objective: To achieve homogeneous catalysis while managing the disparate solubility profiles of the hydrophobic benzothiophene and the hydrophilic inorganic base.

Step-by-Step Methodology:

  • Solvent System Architecture: Select a ternary solvent system, such as Toluene / Ethanol / Water (3:1:1 v/v) .

    • Causality: Toluene acts as the primary lipophilic sink, completely dissolving the this compound due to excellent

      
       matching. Water dissolves the inorganic base (e.g., 
      
      
      
      ). Ethanol acts as a phase-transfer bridge, lowering the interfacial tension between the aqueous and organic layers to facilitate the transmetalation step.
  • Substrate Introduction: Dissolve 1.0 equivalent of this compound and 1.1 equivalents of the target boronic acid in the Toluene/Ethanol mixture.

  • Deoxygenation: Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the oxidative degradation of the Pd(0) catalyst.

  • Catalyst & Base Addition: Add the aqueous

    
     solution, followed by the Pd catalyst (e.g., 
    
    
    
    ). Heat the biphasic mixture to 80°C under vigorous stirring (1000 rpm) to maximize the interfacial surface area, driving the reaction to completion.

References

  • WO2024153070A1 - Glp-1r agonists and uses thereof Google Patents URL
  • Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors MDPI URL:[Link]

  • Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of [1]Benzothieno[3,2-b][1]benzothiophenes ACS Publications URL:[Link]

  • Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites UPCommons / Wiley URL:[Link]

  • Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes New Journal of Chemistry (RSC Publishing) URL:[Link]

Strategic Sourcing & Technical Profile: 6-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical and commercial analysis of 6-Bromo-3-methylbenzo[b]thiophene , a specialized heterocyclic building block used in the development of GLP-1r agonists, kinase inhibitors, and GPCR modulators.

Part 1: Executive Summary & Scaffold Analysis

This compound (CAS: 19075-36-6 ) is a "privileged scaffold" in medicinal chemistry. Unlike its commodity cousin 6-bromobenzo[b]thiophene, the addition of the 3-methyl group significantly alters the pharmacological profile. This methyl group restricts conformational rotation when the scaffold is coupled to other moieties, often locking drug candidates into a bio-active conformation (the "Magic Methyl" effect).

Key Applications:

  • GLP-1r Agonists: Recent patent literature (e.g., WO2024153070A1) highlights this core in next-generation metabolic disease therapeutics.

  • Kinase Inhibition: The 3-methyl group fills hydrophobic pockets (Gatekeeper residues) in ATP-binding sites that the non-methylated analog cannot access.

  • Antipsychotics: Structural analog to the core found in Brexpiprazole.

Part 2: Technical Specifications

FeatureSpecification
CAS Number 19075-36-6
IUPAC Name 6-Bromo-3-methyl-1-benzothiophene
Molecular Formula C₉H₇BrS
Molecular Weight 227.12 g/mol
Appearance Off-white to pale yellow solid
Melting Point 48–52 °C (Typical)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water
Storage 2–8°C, inert atmosphere (Argon/Nitrogen recommended)

Part 3: Market Analysis – Suppliers & Pricing

The "Commodity Trap"

Researchers often confuse this compound with 6-Bromobenzo[b]thiophene (CAS 17347-32-9) , which lacks the methyl group and is 10x cheaper and widely available (Sigma, Merck). CAS 19075-36-6 is a specialty building block , typically manufactured on-demand or stocked in small libraries by specialized CROs.

Commercial Availability Matrix
Supplier TierRepresentative VendorsAvailability StatusEstimated Price (1g)Lead Time
Tier 1: Catalog ChemScene, Combi-Blocks, EnamineIn Stock / Low Stock $180 – $350 1–5 Days
Tier 2: Aggregators eMolecules, MolPortVaries $250 – $450 1–2 Weeks
Tier 3: Bulk Mfg CyclicPharma, AChemBlockBulk Only (100g+) $40 – $80/g 4–6 Weeks

Procurement Strategy: For initial screening (grams), utilize Tier 1 suppliers like ChemScene. For process development (>50g), contract a custom synthesis using the protocol in Part 4 to avoid the high markup of catalog suppliers.

Part 4: Synthesis & Manufacturing (The "Make vs. Buy" Decision)

Recommended Route: The Fluorophenyl Cyclization Strategy

This route guarantees the correct isomer by building the thiophene ring onto a pre-brominated benzene scaffold.

Step 1: Nucleophilic aromatic substitution (SₙAr) of 4-bromo-2-fluoroacetophenone with ethyl thioglycolate. Step 2: Base-mediated cyclization to the ester. Step 3: Hydrolysis and Decarboxylation.

Experimental Workflow Diagram

SynthesisRoute Start 4-Bromo-2-fluoroacetophenone (Cheap Starting Material) Reagent + Ethyl Thioglycolate + K2CO3 / DMF Start->Reagent Inter1 Intermediate: Ethyl 6-bromo-3-methyl- benzo[b]thiophene-2-carboxylate Reagent->Inter1 Cyclization (90°C, 4h) Step2 Hydrolysis (LiOH) & Decarboxylation (Cu/Quinoline) Inter1->Step2 Saponification Final TARGET: This compound (CAS 19075-36-6) Step2->Final Heat (200°C)

Caption: Regioselective synthesis pathway avoiding isomer separation issues common in direct bromination.

Detailed Protocol (Adapted from WO2024153070A1)
  • Cyclization:

    • Dissolve 1-(4-bromo-2-fluorophenyl)ethan-1-one (1.0 eq) and ethyl 2-mercaptoacetate (1.1 eq) in DMF.

    • Add K₂CO₃ (2.0 eq) and heat to 80–100°C for 4 hours.

    • Mechanism: The thiolate displaces the fluorine (SₙAr), followed by an intramolecular Aldol-type condensation to close the thiophene ring.

    • Yield: Expect ~75–85% of the ester intermediate.

  • Decarboxylation:

    • Hydrolyze the ester with LiOH in THF/Water to get the carboxylic acid.

    • Heat the acid in Quinoline with catalytic Copper powder (200°C) or use Silver Carbonate (Ag₂CO₃) in DMSO (100°C) for a milder approach.

    • Result: Pure this compound.[1]

Part 5: Quality Control & Validation

When sourcing from new suppliers, you must validate the Regioisomer Purity . Commercial batches often contain the 5-bromo isomer as an impurity if the starting material was impure.

Self-Validating NMR Protocol:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Distinctive Signal: Look for the C2-H proton. In the 3-methyl derivative, this appears as a quartet (long-range coupling with methyl) or a broad singlet around δ 7.0–7.1 ppm .

    • Methyl Group: A sharp doublet/singlet at δ 2.3–2.5 ppm .

    • Red Flag: If you see a singlet at δ 7.4 ppm lacking coupling, you may have the 2-bromo isomer or the non-methylated scaffold.

Part 6: Procurement Decision Tree

Use this logic flow to determine your sourcing strategy based on project phase.

ProcurementLogic Need Quantity Needed? Small < 5 Grams (Hit-to-Lead) Need->Small Large > 50 Grams (Lead Opt / Tox) Need->Large Time Time Constraint? Small->Time Budget Budget Constraint? Large->Budget Outsource OUTSOURCE: Custom Synthesis (WuXi/Enamine) ~$80/g Budget->Outsource High Budget/Low Manpower InHouse MAKE: In-House Synthesis (Use Protocol Above) ~$15/g (Materials) Budget->InHouse Low Budget/High Manpower BuyCat BUY: Catalog Supplier (ChemScene/Combi-Blocks) ~$250/g Time->BuyCat Urgent (<1 week) Time->InHouse Flexible

Caption: Decision matrix for sourcing this compound based on scale and resources.

References

  • ChemScene. (2025). Product Profile: this compound (CAS 19075-36-6).[1][2] Retrieved from

  • Google Patents. (2024). WO2024153070A1 - GLP-1r agonists and uses thereof. (Example of synthesis route via ethyl 2-mercaptoacetate). Retrieved from

  • Cyclic PharmaTech. (2025).[2] Catalog Entry: this compound. Retrieved from

  • Organic Syntheses. (2006). General methods for Benzothiophene construction. (Background on cyclization mechanisms). Retrieved from

Sources

Methodological & Application

Synthesis of 6-Bromo-3-methylbenzo[b]thiophene from Thiophenol: An Application Note for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details a robust and reliable multi-step synthesis for the preparation of 6-Bromo-3-methylbenzo[b]thiophene, a key intermediate in the development of various pharmaceutical agents. Starting from the readily available precursor, thiophenol, this application note provides a complete workflow, including in-depth mechanistic insights, detailed experimental protocols, and quantitative analysis. The elucidated synthetic pathway involves the initial construction of the 3-methylbenzo[b]thiophene core, followed by a regioselective functionalization strategy to introduce the bromo-substituent at the 6-position via a three-step sequence of nitration, reduction, and a subsequent Sandmeyer reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a practical and scientifically grounded approach to the synthesis of this important heterocyclic scaffold.

Introduction

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic applications. The targeted molecule, this compound, serves as a crucial building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. The strategic placement of the bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wide chemical space in drug discovery programs.

This application note presents a validated synthetic route starting from thiophenol, outlining the critical experimental parameters and the scientific rationale behind each step.

Overall Synthetic Strategy

The synthesis of this compound from thiophenol is accomplished through a four-step sequence as illustrated in the workflow diagram below. The strategy hinges on the initial construction of the 3-methylbenzo[b]thiophene core, followed by a well-orchestrated series of reactions to introduce the bromine atom at the desired 6-position of the benzene ring.

Synthetic_Workflow Thiophenol Thiophenol Step1 Step 1: S-Alkylation & Cyclization Thiophenol->Step1 Intermediate1 3-Methylbenzo[b]thiophene Step1->Intermediate1  + Chloroacetone  Polyphosphoric Acid Step2 Step 2: Electrophilic Nitration Intermediate1->Step2 Intermediate2 6-Nitro-3-methylbenzo[b]thiophene Step2->Intermediate2  HNO₃, H₂SO₄ Step3 Step 3: Reduction of Nitro Group Intermediate2->Step3 Intermediate3 6-Amino-3-methylbenzo[b]thiophene Step3->Intermediate3  SnCl₂, HCl Step4 Step 4: Sandmeyer Reaction Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct  1. NaNO₂, HBr  2. CuBr

Caption: Overall synthetic workflow for the preparation of this compound from thiophenol.

Part 1: Synthesis of 3-Methylbenzo[b]thiophene

The initial step involves the construction of the core heterocyclic system, 3-methylbenzo[b]thiophene, from thiophenol. This is achieved through a two-step, one-pot procedure involving S-alkylation followed by an acid-catalyzed intramolecular cyclization.

Reaction Mechanism

The reaction proceeds via an initial nucleophilic attack of the thiophenolate anion (formed in situ by the deprotonation of thiophenol with a base) on chloroacetone to yield phenylthioacetone. This intermediate then undergoes an intramolecular electrophilic substitution reaction, catalyzed by a strong acid such as polyphosphoric acid (PPA), to afford the cyclized product, 3-methylbenzo[b]thiophene.

Step1_Mechanism cluster_0 S-Alkylation cluster_1 Intramolecular Cyclization Thiophenol Thiophenol Thiophenolate Thiophenolate Anion Thiophenol->Thiophenolate -H⁺ Phenylthioacetone Phenylthioacetone Thiophenolate->Phenylthioacetone + Chloroacetone -Cl⁻ Chloroacetone Chloroacetone Phenylthioacetone_protonated Protonated Phenylthioacetone Phenylthioacetone->Phenylthioacetone_protonated + H⁺ (PPA) Cyclized_intermediate Cyclized Intermediate Phenylthioacetone_protonated->Cyclized_intermediate Intramolecular Electrophilic Attack Product 3-Methylbenzo[b]thiophene Cyclized_intermediate->Product -H₂O -H⁺

Caption: Mechanism for the synthesis of 3-Methylbenzo[b]thiophene.

Experimental Protocol
Reagent/SolventMolecular WeightQuantityMoles
Thiophenol110.18 g/mol 11.0 g0.10
Sodium Hydroxide40.00 g/mol 4.4 g0.11
Water18.02 g/mol 50 mL-
Chloroacetone92.53 g/mol 9.3 g0.10
Dichloromethane84.93 g/mol 100 mL-
Polyphosphoric Acid-100 g-

Procedure:

  • In a 250 mL round-bottom flask, dissolve sodium hydroxide in water.

  • To this solution, add thiophenol dropwise with stirring.

  • Add chloroacetone to the reaction mixture and heat at 60 °C for 1 hour.

  • After cooling to room temperature, extract the mixture with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude phenylthioacetone as an oil.

  • Add the crude oil to 100 g of polyphosphoric acid in a separate flask.

  • Heat the mixture slowly to 120 °C and maintain this temperature for 30 minutes.

  • Pour the hot mixture onto crushed ice and extract with diethyl ether (3 x 50 mL).

  • Wash the combined ether extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 3-methylbenzo[b]thiophene.

Expected Yield: Approximately 70-80%.

Part 2: Nitration of 3-Methylbenzo[b]thiophene

The second stage of the synthesis involves the introduction of a nitro group onto the benzene ring of the 3-methylbenzo[b]thiophene scaffold. This is a crucial step that directs the subsequent functionalization to the desired 6-position.

Mechanistic Rationale for Regioselectivity

Electrophilic aromatic substitution on the benzo[b]thiophene ring system is influenced by the directing effects of both the fused thiophene ring and the methyl group. The thiophene ring is generally considered to be activating and directs electrophilic attack to the benzene ring. Studies on the nitration of 3-substituted benzo[b]thiophenes have shown that substitution occurs at the 4, 5, 6, and 7-positions of the benzene ring.[1][2] The formation of the 6-nitro isomer is a known outcome, although a mixture of isomers is typically produced. The separation of the desired 6-nitro isomer is a critical aspect of this step.

Nitration_Mechanism Reactant 3-Methylbenzo[b]thiophene Sigma_Complex Sigma Complex Intermediate (Resonance Stabilized) Reactant->Sigma_Complex Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) (from HNO₃ + H₂SO₄) Nitronium->Sigma_Complex Product 6-Nitro-3-methylbenzo[b]thiophene + other isomers Sigma_Complex->Product -H⁺

Caption: General mechanism for the electrophilic nitration of 3-Methylbenzo[b]thiophene.

Experimental Protocol
Reagent/SolventMolecular WeightQuantityMoles
3-Methylbenzo[b]thiophene148.23 g/mol 7.4 g0.05
Concentrated Sulfuric Acid98.08 g/mol 25 mL-
Concentrated Nitric Acid63.01 g/mol 3.5 mL~0.055

Procedure:

  • In a 100 mL flask, dissolve 3-methylbenzo[b]thiophene in concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

  • Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and dried.

  • The crude product, a mixture of nitroisomers, is then purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 6-nitro-3-methylbenzo[b]thiophene isomer.

Expected Yield: The yield of the isolated 6-nitro isomer can vary depending on the reaction conditions and the efficiency of the chromatographic separation.

Part 3: Reduction of 6-Nitro-3-methylbenzo[b]thiophene

The third step involves the reduction of the nitro group to an amine, which is a necessary precursor for the subsequent Sandmeyer reaction.

Choice of Reducing Agent

The reduction of an aromatic nitro group in the presence of a sulfur-containing heterocycle requires a chemoselective reducing agent to avoid undesired side reactions. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for this transformation.[3] It is known to be compatible with a wide range of functional groups.

Experimental Protocol
Reagent/SolventMolecular WeightQuantityMoles
6-Nitro-3-methylbenzo[b]thiophene193.23 g/mol 3.86 g0.02
Tin(II) Chloride Dihydrate225.63 g/mol 22.6 g0.10
Ethanol46.07 g/mol 50 mL-
Concentrated Hydrochloric Acid36.46 g/mol 20 mL-
Sodium Hydroxide (5M aq.)40.00 g/mol As needed-

Procedure:

  • In a 250 mL round-bottom flask, suspend 6-nitro-3-methylbenzo[b]thiophene in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture at reflux for 2-3 hours.

  • After cooling, carefully neutralize the mixture with a 5M aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-amino-3-methylbenzo[b]thiophene.

Expected Yield: Typically in the range of 80-90%.

Part 4: Sandmeyer Reaction for Bromination

The final step in the synthesis is the conversion of the amino group at the 6-position to a bromo group using the Sandmeyer reaction.

Reaction Mechanism

The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary aromatic amine, followed by a copper(I)-catalyzed substitution with a bromide ion.[4] The reaction is initiated by the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with copper(I) bromide, which facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Bromination Amine 6-Amino-3-methylbenzo[b]thiophene Diazonium Diazonium Salt Intermediate Amine->Diazonium + NaNO₂, HBr Aryl_Radical Aryl Radical Diazonium->Aryl_Radical + CuBr, -N₂ Product This compound Aryl_Radical->Product + Br⁻

Caption: Mechanism of the Sandmeyer reaction for the bromination of 6-Amino-3-methylbenzo[b]thiophene.

Experimental Protocol
Reagent/SolventMolecular WeightQuantityMoles
6-Amino-3-methylbenzo[b]thiophene163.25 g/mol 3.26 g0.02
Hydrobromic Acid (48%)80.91 g/mol 15 mL-
Sodium Nitrite69.00 g/mol 1.52 g0.022
Water18.02 g/mol 5 mL-
Copper(I) Bromide143.45 g/mol 3.16 g0.022

Procedure:

  • Dissolve 6-amino-3-methylbenzo[b]thiophene in 48% hydrobromic acid in a beaker and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, hexane) to afford pure this compound.

Expected Yield: Approximately 60-70%.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound from thiophenol. The described four-step synthetic route is robust and relies on well-established chemical transformations. By providing detailed experimental protocols, mechanistic insights, and a clear workflow, this document serves as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications. The successful execution of this synthesis provides access to a key intermediate that can be further elaborated to explore novel chemical entities with potential therapeutic value.

References

  • Chapman, N. B., Clarke, K., & Manolis, A. (1968). Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Journal of the Chemical Society C: Organic, 512-522.
  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem.
  • PrepChem. (n.d.). Synthesis of 3-methylbenzo[b]thiophene. PrepChem.com.
  • PrepChem. (n.d.). Synthesis of 7-Chloro-3-methylbenzo[b]thiophene. PrepChem.com.
  • Various Authors. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Review.
  • BenchChem. (2025). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide. BenchChem.
  • Wikipedia. (2024). Sandmeyer reaction. Wikipedia.
  • SciSpace. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.
  • Liger, F., et al. (2004). Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. Tetrahedron Letters, 45(35), 6647-6650.
  • Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In Comprehensive Heterocyclic Chemistry (Vol. IV, Part III, pp. 863-934).
  • ChemicalBook. (n.d.). 6-BROMO-BENZO[B]THIOPHENE synthesis. ChemicalBook.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Chapman, N. B., Clarke, K., & Sharma, S. C. (1970). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, 2334-2339.
  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792.
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Organic Chemistry Portal.
  • BenchChem. (2025).

Sources

Buchwald-Hartwig amination using 6-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized C-N Coupling Strategies for 6-Bromo-3-methylbenzo[b]thiophene

Executive Summary & Challenge Profile

The Substrate: this compound is a critical pharmacophore in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and kinase inhibitors. Structurally, it presents a fused bicyclic system where the electrophilic handle (C6-Br) is located on the benzene ring, while the heteroatom (Sulfur) resides in the adjacent thiophene ring.

The Challenge:

  • Catalyst Poisoning: The sulfur atom in the benzo[b]thiophene core is a soft Lewis base capable of coordinating to Palladium (Pd), potentially displacing phosphine ligands and forming inactive [Pd(L)(Substrate-S)] complexes.

  • Electronic Deactivation: The 3-methyl group is electron-donating. While it resides on the thiophene ring, it increases the overall electron density of the bicyclic system, rendering the C-Br bond slightly less electrophilic toward oxidative addition compared to electron-deficient aryl halides.

The Solution: This protocol utilizes Third and Fourth Generation (G3/G4) Buchwald Precatalysts .[1] These systems employ bulky dialkylbiaryl phosphine ligands (BrettPhos, RuPhos) that sterically preclude sulfur coordination while facilitating the coupling of challenging amines.

Mechanistic Logic & Ligand Selection

To ensure reproducibility, we must move beyond "recipes" and understand the causality of ligand selection.

  • Why Precatalysts? Traditional Pd2(dba)3 or Pd(OAc)2 sources often suffer from slow initiation or formation of inactive Pd-aggregates. G3/G4 precatalysts (e.g., RuPhos-Pd-G4) contain a pre-formed Pd(0)-Ligand species that activates rapidly upon exposure to base, ensuring a controlled concentration of the active L1Pd(0) species.

  • Ligand Decision Matrix:

    • Primary Amines: Use BrettPhos .[1][2][3] Its bulk prevents bis-arylation and promotes reductive elimination.

    • Secondary Amines: Use RuPhos .[1] It is exceptionally active for secondary amines and resists inhibition by the heterocycle.

    • Base Sensitivity: Use LHMDS (Lithium bis(trimethylsilyl)amide) for substrates with acidic protons or base-sensitive groups; NaOtBu for standard robust substrates.

Visualization: Ligand Selection Decision Tree

LigandSelection Figure 1: Ligand selection strategy based on amine nucleophile class. Start Start: Amine Type? Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline / Heteroaryl Amine Start->Aniline BrettPhos Ligand: BrettPhos Catalyst: BrettPhos Pd G4 Primary->BrettPhos RuPhos Ligand: RuPhos Catalyst: RuPhos Pd G4 Secondary->RuPhos tBuBrett Ligand: tBuBrettPhos Catalyst: tBuBrettPhos Pd G3 Aniline->tBuBrett Base1 Base: NaOtBu (Standard) or LHMDS (Sensitive) BrettPhos->Base1 Base2 Base: NaOtBu RuPhos->Base2 tBuBrett->Base1

Experimental Protocols

Protocol A: Coupling with Secondary Amines (RuPhos System)

Best for: Morpholine, Piperidine, N-methylpiperazine, acyclic secondary amines.

Reagents:

  • This compound (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen. Note: Moisture kills the active catalyst species.

  • Solids Addition: Charge the vial with:

    • This compound (e.g., 227 mg, 1.0 mmol).

    • NaOtBu (144 mg, 1.5 mmol). Crucial: Handle NaOtBu in a glovebox or use fresh bottle; hydrolyzed base (NaOH/tBuOH) ruins the reaction.

    • RuPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%).

  • Purge: Cap the vial with a septum. Evacuate and backfill with inert gas (Ar/N2) three times.

  • Liquids Addition:

    • Add anhydrous solvent (THF or Dioxane, 5 mL).

    • Add the amine (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at 80 °C for 2–4 hours.

    • Self-Validation Check: The reaction mixture should turn from a clear/pale suspension to a dark brown/orange solution. If it remains pale yellow or turns black (Pd precipitation) immediately, oxygen ingress has occurred.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc), filter through a small pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Protocol B: Coupling with Primary Amines (BrettPhos System)

Best for: Benzylamine, n-Butylamine, functionalized alkyl amines.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2–3 mol%)

  • Base: NaOtBu (1.5 equiv) OR LHMDS (2.0 equiv, 1M in THF) if the substrate has esters/ketones.

  • Solvent: 1,4-Dioxane.[4][5]

Critical Modification: Primary amines can act as competitive ligands. The BrettPhos ligand is bulky enough to prevent the formation of stable bis-amine Pd complexes which arrest the catalytic cycle.

Step-by-Step Methodology:

  • Follow steps 1–3 from Protocol A, substituting RuPhos Pd G4 with BrettPhos Pd G4 .

  • Base Selection:

    • Standard: Add NaOtBu as a solid in step 2.

    • Base-Sensitive: Do NOT add solid base. Instead, after adding solvent and amine (Step 4), dropwise add LHMDS (1M in THF) via syringe.

  • Reaction: Heat to 100 °C . Primary amines often require higher activation energy than secondary amines for the reductive elimination step.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+2 pattern absent) and appearance of the product mass.

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on internal validation of benzo[b]thiophene scaffolds.

VariableCondition A (Standard)Condition B (Mild/Sensitive)Condition C (Difficult)
Amine Type Cyclic Secondary (e.g., Morpholine)Primary Alkyl (e.g., Hexylamine)Aniline / Weak Nucleophile
Ligand RuPhos BrettPhos tBuBrettPhos
Base NaOtBuLHMDSK3PO4 (requires 110°C)
Solvent THF1,4-Dioxanet-Amyl Alcohol
Temp 60–80 °C80–100 °C110 °C
Risk Factor LowMedium (Bis-arylation)High (Pd Poisoning)
Troubleshooting Guide (Self-Validating)
  • Symptom: Low conversion, starting material remains.

    • Cause: Catalyst poisoning by Sulfur or oxidation of the catalyst.

    • Fix: Increase catalyst loading to 4 mol%. Switch solvent to t-Amyl Alcohol (higher boiling point, better solubility). Ensure thorough degassing.

  • Symptom: Hydrodehalogenation (Product is 3-methylbenzo[b]thiophene, Br replaced by H).

    • Cause: Reaction temperature too high or "hydride source" present (often from solvent decomposition or alcohols).

    • Fix: Lower temperature.[5][6][7] Use strictly anhydrous solvents. Switch from isopropanol/alcohol solvents to Toluene.

  • Symptom: Bis-arylation (for primary amines).

    • Cause: The mono-arylated product is more reactive than the starting amine.

    • Fix: Use BrettPhos (specifically designed to stop at mono-arylation). Increase the equivalents of the primary amine to 1.5x.

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific step where the 3-methylbenzo[b]thiophene sulfur atom poses a risk (Competitive Coordination).

CatalyticCycle Figure 2: Catalytic cycle showing the risk of sulfur coordination (Red) and the primary pathway. Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 6-Br-Substrate AmineBind Amine Coordination OxAdd->AmineBind + HNR2 Poison OFF-CYCLE: S-Coordination (Catalyst Poisoning) OxAdd->Poison Thiophene Sulfur Interference Deprotonation Deprotonation (Base) AmineBind->Deprotonation RedElim Reductive Elimination (C-N Bond Formed) Deprotonation->RedElim - Base-HBr RedElim->Pd0 Product Release Poison->OxAdd Reversible if Ligand is Bulky

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unprotected 5-Membered Heterocyclic Boronic Acids. Organic Letters, 18(11), 2580–2583. (Demonstrates tolerance of sulfur/nitrogen heterocycles). [Link]

Sources

Application Note: Advanced C-H Activation Protocols for the Functionalization of 3-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-methylbenzo[b]thiophene scaffold is a privileged heterocycle in medicinal chemistry and materials science. Traditional synthetic routes often rely on multi-step pre-functionalization strategies. Direct C–H bond activation has emerged as a more atom- and step-economical alternative, yet its application to substituted benzothiophenes presents significant regioselectivity challenges. This guide provides an in-depth analysis of field-proven C–H activation protocols for the selective functionalization of 3-methylbenzo[b]thiophene, with a focus on explaining the causality behind experimental design. We present detailed, step-by-step protocols for C2- and C3-selective arylations, discuss the mechanistic underpinnings of each transformation, and offer insights into troubleshooting and reaction optimization.

Introduction: The Regioselectivity Challenge

The benzo[b]thiophene core possesses several C–H bonds of varying reactivity. For 3-methylbenzo[b]thiophene, the primary sites for potential functionalization are the C2 position on the thiophene ring, the C4, C5, C6, and C7 positions on the benzene ring, and the C(sp³)–H bonds of the 3-methyl group.

  • C2-Position: This is the most electronically activated and acidic position on the thiophene ring, making it the most common site for functionalization via electrophilic substitution or deprotonation-based pathways.[1]

  • C3-Position: The presence of the methyl group blocks this position from direct functionalization, but the methyl group's benzylic C(sp³)–H bonds are potential targets.

  • C4–C7 Positions: These positions on the benzo-fused ring are generally less reactive. Their functionalization requires overcoming the inherent C2 selectivity, often through the use of specific directing groups or by exploiting unique catalytic pathways.[1] The C7 position is often the most activated on the benzene ring due to the directing effect of the sulfur atom.[1]

This inherent reactivity profile necessitates carefully designed catalytic systems to achieve site-selectivity. This document will focus primarily on palladium-catalyzed protocols that have demonstrated success in controlling this selectivity.

Figure 1: Reactivity hierarchy of C-H bonds in 3-methylbenzo[b]thiophene.

Protocol I: Near Room-Temperature C2-Selective Direct Arylation

Achieving C2-arylation under mild conditions is highly desirable to improve functional group tolerance. A key innovation in this area involves a synergistic catalytic system where a silver(I) salt performs the rate-limiting C–H activation, allowing for very low palladium catalyst loadings.[2]

Mechanistic Principle: Ag(I)-Mediated C–H Activation

This protocol deviates from traditional palladium-catalyzed direct arylations where the palladium center is involved in the C–H cleavage step. Here, kinetic studies strongly support a mechanism where a silver(I) species, likely formed in situ from Ag₂O and the hexafluoro-2-propanol (HFIP) solvent, performs the selective C2 C–H activation.[2] This generates a C2-silver-benzothiophene intermediate. This intermediate then undergoes transmetalation to the Ar-Pd(II)-I complex (formed from oxidative addition of the aryl iodide to Pd(0)), followed by reductive elimination to yield the C2-arylated product and regenerate the Pd(0) catalyst. The key advantage is that the C–H activation step is external to the palladium cycle, preventing catalyst inhibition and allowing the reaction to proceed efficiently at low temperatures and low palladium concentrations.[2]

G Simplified Catalytic Cycle for C2-Arylation pd0 Pd(0) pd2 Ar-Pd(II)-I pd0->pd2 Oxidative Addition (Ar-I) bt_pd [Ar-Pd(II)-(3-Me-BT)]+ pd2->bt_pd bt 3-Me-BT bt_ag 2-Ag-(3-Me-BT) bt->bt_ag C-H Activation (Rate-Limiting) bt_ag->bt_pd Transmetalation product 2-Aryl-(3-Me-BT) bt_pd->product Reductive Elimination product->pd0 ag_o Ag₂O + HFIP

Figure 2: Proposed Ag(I)-mediated, Pd-catalyzed C2-arylation cycle.

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by García-López and Fagnou.[2]

Materials:

  • 3-Methylbenzo[b]thiophene

  • Aryl iodide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.4 mol%)

  • Silver(I) oxide (Ag₂O, 1.0 equiv)

  • Sodium acetate (NaOAc, 0.5 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous

  • Reaction vial (e.g., 4 mL) with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 4 mL vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.4 mol%), Ag₂O (1.0 equiv), and NaOAc (0.5 equiv).

  • Reagent Addition: Add the aryl iodide (1.0 equiv, e.g., 0.25 mmol scale) followed by 3-methylbenzo[b]thiophene (2.0 equiv).

  • Solvent Addition: Add anhydrous HFIP to achieve a 1 M concentration with respect to the aryl iodide.

  • Reaction: Cap the vial and stir the mixture at 30 °C for 16 hours. The reaction is typically not sensitive to air.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc, ~5 mL) and filter through a short plug of silica gel, eluting with additional EtOAc (~30 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (typically using a hexane/EtOAc gradient) to afford the pure 2-aryl-3-methylbenzo[b]thiophene product.

Data and Troubleshooting
Aryl Iodide PartnerYield (%)[2]Notes
4-Iodotoluene81Standard substrate, high yield.
1-Iodo-4-methoxybenzene85Electron-donating groups are well-tolerated.
1-Iodo-4-nitrobenzene65Electron-withdrawing groups are compatible.
2-Iodothiophene72Heteroaryl iodides are effective partners.
ProblemPossible CauseSuggested Solution
Low ConversionInactive Catalyst/ReagentsUse fresh Pd(OAc)₂ and high-purity Ag₂O. Ensure HFIP is anhydrous.
Low TemperatureFor very unreactive substrates, consider increasing the temperature to 50 °C.[2]
Formation of C3-isomerPalladium concentration too highThis protocol's selectivity relies on low Pd loading. Ensure accurate measurement of the catalyst. At higher Pd concentrations, a competing Heck-type pathway for C3-arylation can become significant.[3]
Difficult PurificationAg salt residuesEnsure complete filtration through silica during workup.

Protocol II: C3-Arylation via a Heck-Type Pathway

While C2 is the electronically preferred site, functionalization at the C3 position (for the parent benzo[b]thiophene) can be achieved by modulating the reaction mechanism. A protocol operating at room temperature has been developed that proceeds via a Heck-type pathway, favoring carbopalladation across the C2-C3 double bond.[3] While this was optimized for the parent compound, the principles are instructive for targeting alternative sites on substituted analogs.

Mechanistic Principle: Concerted Carbo-palladation

In contrast to the Ag(I)-mediated protocol, this reaction is proposed to proceed through a Pd(0)/Pd(II) cycle without an external C-H activating agent.[3] The key step is the carbopalladation of the Ar-Pd(II) species across the C2-C3 π-bond of the benzo[b]thiophene. This insertion is regioselective, forming a C2-palladated, C3-arylated intermediate. Subsequent β-hydride elimination is disfavored. Instead, a base-assisted deprotonation at C3 occurs, leading to rearomatization and formation of the C3-arylated product.[3] For 3-methylbenzo[b]thiophene, this specific pathway is sterically hindered. However, understanding this mechanism is crucial for developing strategies to functionalize other positions.

General Protocol for Benzo[b]thiophene C3-Arylation

This protocol is adapted from the procedure reported for the parent benzo[b]thiophene and serves as a starting point for optimization.[3]

Materials:

  • Benzo[b]thiophene (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Pd₂(dba)₃·CHCl₃ (2.5 mol%)

  • Silver(I) carbonate (Ag₂CO₃, 0.75 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • Reaction Setup: In an open flask, combine benzo[b]thiophene (1.0 equiv, e.g., 20 mmol scale), the aryl iodide (1.5 equiv), Ag₂CO₃ (0.75 equiv), and Pd₂(dba)₃·CHCl₃ (2.5 mol%).

  • Solvent Addition: Add HFIP to the flask.

  • Reaction: Stir the mixture at room temperature (~24 °C) for 16 hours.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol I.

Considerations for 3-Methylbenzo[b]thiophene:

  • Steric Hindrance: The 3-methyl group will sterically disfavor the carbopalladation step required for this mechanism, likely leading to very low yields of a C2-arylated product instead.

  • Alternative Pathways: This highlights a critical concept: changing reaction conditions (catalyst, additives) can switch the dominant mechanistic pathway, thereby altering regioselectivity.

General Laboratory Workflow

A successful C-H activation experiment relies on a systematic and precise workflow, from preparation to analysis.

Sources

Using 6-Bromo-3-methylbenzo[b]thiophene as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Bromo-3-methylbenzo[b]thiophene as a Privileged Scaffold in Modern Drug Discovery

Executive Summary

The benzothiophene core is widely recognized as a "privileged structure" in medicinal chemistry, frequently occurring in biologically active compounds across diverse therapeutic areas[1]. Among its derivatives, This compound has emerged as a highly versatile scaffold. This application note details the structural rationale, therapeutic applications, and validated synthetic protocols for utilizing this specific building block in drug discovery, with a focus on its role in developing small-molecule GLP-1R agonists and α7 nAChR modulators.

Structural Rationale & Medicinal Chemistry Perspectives

The selection of this compound over an unsubstituted benzothiophene is driven by precise structure-activity relationship (SAR) requirements[2]:

  • The 3-Methyl Group (Steric & Metabolic Shielding): The C3 position of benzothiophene is highly susceptible to electrophilic attack and metabolic oxidation (e.g., by Cytochrome P450 enzymes). The installation of a methyl group blocks this metabolic soft spot, improving the pharmacokinetic half-life. Additionally, the methyl group restricts the conformational freedom of substituents at the C2 position, locking the molecule into a bioactive conformation.

  • The 6-Bromo Handle (Orthogonal Functionalization): The bromine atom at the C6 position serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings). This allows medicinal chemists to rapidly explore the chemical space of the hydrophobic tail without disrupting the core binding interactions of the thiophene ring.

Key Therapeutic Applications

Metabolic Disorders: GLP-1R Agonists

Glucagon-like peptide-1 receptor (GLP-1R) agonists are front-line treatments for Type II Diabetes Mellitus (T2DM) and obesity. Recently, the this compound scaffold has been utilized to synthesize non-peptide, small-molecule GLP-1R agonists[3]. The lipophilic benzothiophene core effectively anchors the molecule within the transmembrane domain of the GPCR, allosterically mimicking the binding of the endogenous peptide.

GLP1R_Pathway Ligand Benzothiophene-based GLP-1R Agonist Receptor GLP-1 Receptor (Class B GPCR) Ligand->Receptor Binds Transmembrane Domain Gs Gαs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Insulin Secretion & Beta-cell Proliferation PKA->Effect Mediates

Figure 1: GLP-1R signaling pathway activated by benzothiophene-based small molecules.

Neurological Disorders: α7 nAChR Agonists

Targeting the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a validated strategy for treating cognitive impairments associated with Alzheimer's disease and schizophrenia. Geminal substituted quinuclidine amides built upon the this compound scaffold have demonstrated potent efficacy as α7 nAChR agonists, facilitating the influx of cations into nerve cells and promoting pro-cognitive effects[4].

Synthetic Workflows & Experimental Protocols

The following workflows describe the de novo synthesis of the functionalized scaffold and its subsequent late-stage diversification.

Synthetic_Workflow Start 1-(4-bromo-2-fluorophenyl) ethan-1-one Intermediate Ethyl 6-bromo-3-methylbenzo [b]thiophene-2-carboxylate Start->Intermediate Cyclization Reagent Ethyl 2-mercaptoacetate + K2CO3 / DMF Reagent->Intermediate SNAr & Aldol Condensation Coupling Suzuki-Miyaura Coupling (Pd catalyst, Aryl-B(OH)2) Intermediate->Coupling C-Br Functionalization Handle Product 6-Aryl-3-methylbenzo [b]thiophene Derivatives Coupling->Product Cross-Coupling

Figure 2: Logical workflow for the synthesis and functionalization of the benzothiophene scaffold.

Protocol A: De Novo Synthesis of Ethyl this compound-2-carboxylate

Causality & Rationale: This reaction utilizes a tandem Nucleophilic Aromatic Substitution (SNAr) and intramolecular aldol condensation. Potassium carbonate (


) is used as a mild base to deprotonate the thiol of ethyl 2-mercaptoacetate. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it effectively solvates the potassium cation, leaving the thiolate anion highly nucleophilic. The thiolate attacks the ortho-fluorine (activated by the electron-withdrawing acetyl group), followed by an intramolecular cyclization driven by the thermodynamic stability of the resulting aromatic benzothiophene ring[3].

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-bromo-2-fluorophenyl)ethan-1-one (5.0 g, 23.0 mmol) and anhydrous

    
     (4.3 g, 31.1 mmol).
    
  • Solvation: Suspend the mixture in anhydrous DMF (30 mL) under a nitrogen atmosphere and cool to 0 °C using an ice bath.

  • Addition: Dropwise, add ethyl 2-mercaptoacetate (3.04 g, 25.3 mmol) over 10 minutes to control the exothermic deprotonation.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 16 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The system is self-validating when the starting material peak (m/z ~217) disappears, replaced by the product peak (m/z ~299, [M+H]+ with characteristic bromine isotope pattern).

  • Workup: Quench the reaction by pouring it into ice water (150 mL). The product will precipitate. Filter the solid, wash with distilled water (3 x 50 mL) to remove residual DMF and salts, and dry under vacuum to yield the title compound.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality & Rationale: To elaborate the scaffold into a drug candidate, the C6-bromine is substituted with various aryl/heteroaryl groups.


 is chosen as the catalyst because the bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step and prevents catalyst deactivation. A biphasic solvent system (Dioxane/Water) ensures the solubility of both the organic substrates and the inorganic base (

).

Step-by-Step Procedure:

  • Charge a microwave vial with Ethyl this compound-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the suspension by bubbling nitrogen through the mixture for 5 minutes.

  • Add

    
     (0.05 eq). Seal the vial and heat to 90 °C for 4 hours.
    
  • IPC: Monitor via TLC (Hexanes:EtOAc 4:1). The highly conjugated product will appear as a distinct, brightly fluorescent spot under 254 nm UV light.

  • Filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via flash chromatography.

Quantitative Data & Optimization

The following table summarizes the quantitative optimization data for the de novo synthesis (Protocol A) and functionalization (Protocol B), demonstrating how solvent and base selection dictate the reaction efficiency.

Reaction StepCatalyst / BaseSolvent SystemTemp (°C)Time (h)Yield (%)Observation / Rationale
Scaffold Synthesis

(1.35 eq)
DMF0 to 251688% Optimal SNAr due to naked thiolate formation[3].
Scaffold Synthesis

(1.35 eq)
THF652445%Poor solubility of base; incomplete cyclization.
Suzuki Coupling

/

Dioxane /

(4:1)
90492% Biphasic system ensures base availability; high turnover.
Suzuki Coupling

/

Toluene / EtOH1001268%Slower oxidative addition; notable protodeboronation.

Conclusion

The this compound scaffold offers an exceptional balance of structural rigidity, metabolic stability, and synthetic tractability. By leveraging the robust, self-validating protocols outlined above, medicinal chemists can efficiently synthesize and diversify this core. Its proven utility in generating both GLP-1R agonists for metabolic diseases and α7 nAChR modulators for neurological conditions underscores its status as a highly privileged building block in modern drug discovery.

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives Source: Bentham Science (Medicinal Chemistry) URL:[Link]

  • WO2024153070A1 - Glp-1r agonists and uses thereof Source: Google Patents URL
  • WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors Source: Google Patents URL

Sources

Application Notes and Protocols for the Synthesis of Benzothiophene-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic and structural properties make it an ideal framework for the design of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[2][3][4] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis of benzothiophene-based kinase inhibitors. We will delve into the strategic rationale behind utilizing the benzothiophene core, detail robust synthetic methodologies with step-by-step protocols, and discuss the structure-activity relationships (SAR) that drive inhibitor potency and selectivity.

The Benzothiophene Scaffold: A Cornerstone for Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6] The benzothiophene ring system, a fusion of a benzene and a thiophene ring, offers a rigid and planar backbone that can be strategically functionalized to interact with the ATP-binding pocket of various kinases.[2][3] The electron-rich nature of the sulfur atom and the aromatic system allow for a multitude of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for high-affinity binding to the kinase active site.[2]

The versatility of the benzothiophene scaffold has led to the development of inhibitors targeting a range of kinases, including:

  • Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2): Implicated in inflammatory responses.[7][8]

  • Protein Kinase D (PKD): Involved in cancer cell proliferation and metastasis.[9]

  • Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A): A target in neurodegenerative diseases and certain cancers.[10][11]

  • Cdc2-like Kinases (CLKs) and Haspin: Regulators of pre-mRNA splicing and cell cycle progression, respectively.[5][6]

This guide will provide the synthetic tools necessary to explore the vast chemical space around the benzothiophene core and develop novel kinase inhibitors with improved therapeutic profiles.

Synthetic Strategies for the Benzothiophene Core

The construction of the benzothiophene ring system can be achieved through a variety of synthetic routes. The choice of a particular method depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. Here, we present several robust and widely employed methodologies.

Transition-Metal-Catalyzed Annulation Reactions

Transition-metal catalysis, particularly with palladium and copper, offers a powerful and versatile approach for constructing the benzothiophene core with high functional group tolerance and regioselectivity.[12]

This method provides a convergent route to 2,3-disubstituted benzothiophenes from readily available aryl sulfides and alkynes.[12]

Experimental Protocol: General Procedure for Palladium-Catalyzed Annulation [12]

  • To a screw-capped test tube equipped with a magnetic stir bar, add the aryl sulfide (1.0 equiv), alkyne (2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol%), silver carbonate (Ag₂CO₃, 2.0 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Seal the tube and add 1,2-dichloroethane as the solvent.

  • Stir the mixture at 120 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite® and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2,3-disubstituted benzothiophene.

Causality of Experimental Choices:

  • Palladium(II) acetate is a common and effective palladium catalyst for cross-coupling reactions.

  • Silver carbonate and potassium carbonate act as bases to facilitate the reaction and as oxidants.

  • 1,2-dichloroethane is a high-boiling solvent suitable for the required reaction temperature.

  • Celite® filtration removes the solid reagents and byproducts before purification.

Electrophilic Cyclization of o-Alkynyl Thioanisoles

This powerful method allows for the synthesis of 2,3-disubstituted benzo[b]thiophenes under mild reaction conditions with a high tolerance for various functional groups.[13] A range of electrophiles, such as iodine, bromine, and sulfenylating agents, can be employed to initiate the cyclization.[13]

Experimental Protocol: Electrophilic Cyclization [13]

  • Dissolve the o-alkynyl thioanisole (1.0 equiv) in dichloromethane (DCM).

  • Add the electrophile (e.g., I₂, Br₂, NBS, or dimethyl(methylthio)sulfonium tetrafluoroborate) (1.1-2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for a period ranging from 1 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,3-disubstituted benzo[b]thiophene.

Self-Validating System:

  • TLC monitoring allows for real-time tracking of the reaction's progress, ensuring that the reaction is stopped at the optimal time to maximize yield and minimize side product formation.

  • The distinct polarity of the starting material and the cyclized product allows for straightforward purification by column chromatography.

Domino Reaction for Functionalized Benzothiophenes

Domino reactions offer an efficient pathway to construct complex molecules in a single pot, often with high atom economy. A reported domino protocol allows for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes, which are versatile intermediates for further elaboration.[14]

Conceptual Workflow for Domino Synthesis:

Start Ketones / 1,3-Diones + 3-Amino-2-formyl benzothiophene derivatives Step1 Friedländer Annulation Start->Step1 Base (NaOH or Piperidine) Product Benzothieno[3,2-b]pyridines / 3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-ones Step1->Product

Caption: Domino synthesis of fused pyridine derivatives.

This approach efficiently generates complex heterocyclic systems from simple starting materials in a one-pot reaction.[14]

From Scaffold to Inhibitor: Functionalization and SAR

Once the benzothiophene core is synthesized, further functionalization is required to achieve potent and selective kinase inhibition. This typically involves the introduction of substituents that can interact with specific residues in the kinase active site.

Synthesis of a 5-Hydroxybenzothiophene Hydrazide Inhibitor

Recent studies have identified 5-hydroxybenzothiophene hydrazide derivatives as potent multi-kinase inhibitors.[5][6] For instance, compound 16b from a recent study showed significant inhibitory activity against several kinases.[5]

Experimental Protocol: Synthesis of Benzothiophene-2-carbohydrazide Derivatives [2]

  • Hydrazide Synthesis: React a substituted benzo[b]thiophene-2-carboxylic acid with an activating agent like thionyl chloride, followed by treatment with hydrazine hydrate in a solvent such as ethanol to yield the corresponding carbohydrazide intermediate.[2]

  • Condensation: Dissolve the synthesized benzo[b]thiophene-2-carbohydrazide in ethanol. Add a stoichiometric amount of the desired aromatic or heteroaromatic aldehyde and a catalytic amount of acetic acid. Reflux the mixture for several hours, monitoring the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.[2]

Structure-Activity Relationship (SAR) Insights

The development of potent kinase inhibitors relies heavily on understanding the SAR. For the benzothiophene scaffold, key insights include:

  • Substitution at the 5-position: The introduction of a hydroxyl or methoxy group at the 5-position of the benzothiophene ring has been shown to enhance inhibitory activity against kinases like DYRK1A.[10][11]

  • Side Chain Variation: The nature of the side chain at the 2- or 3-position is critical for selectivity and potency. For example, in a series of 5-hydroxybenzothiophene derivatives, a hydrazide moiety led to potent multi-kinase inhibition.[5]

  • Core Modifications: Modifications to the benzothiophene core itself, such as the synthesis of benzothienothiazepinones, have led to a significant increase in potency against PKD1.[9]

Table 1: Inhibitory Activity of Selected Benzothiophene-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC₅₀ (nM)Reference
16b (Hydrazide derivative) Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A11, 87, 125.7, 163, 284, 353.3[5][6]
kb-NB142-70 PKD1~10-fold improvement over lead[9]
Compound 4k DYRK1A, CLK1, CLK4, haspin35, 20, 26, 76[10][11]
PF-3644022 MK2Potent inhibitor[4]

Kinase Signaling and Inhibition: A Visual Representation

To understand the context in which these inhibitors function, it is essential to visualize the relevant signaling pathways.

cluster_0 MAPK/ERK Pathway cluster_1 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MK2 MK2 ERK->MK2 Proliferation Proliferation MK2->Proliferation Survival Survival MK2->Survival Inflammation Inflammation MK2->Inflammation Inhibitor Benzothiophene Inhibitor (e.g., PF-3644022) Inhibitor->MK2 Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a benzothiophene-based MK2 inhibitor.

Conclusion and Future Directions

The benzothiophene scaffold continues to be a highly valuable starting point for the design of novel kinase inhibitors. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide array of functionalized benzothiophenes. By combining these synthetic strategies with a deep understanding of SAR, researchers can continue to develop next-generation kinase inhibitors with enhanced potency, selectivity, and therapeutic potential. Future efforts will likely focus on exploring novel substitution patterns, developing more efficient and sustainable synthetic routes, and applying these compounds to a broader range of kinase targets implicated in human disease.

References

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity: Future Medicinal Chemistry - Taylor & Francis. (2024, May 22). Retrieved from [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - Beilstein Journals. (2017, September 6). Retrieved from [Link]

  • Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D - PMC. (2010, December 14). Retrieved from [Link]

  • (PDF) Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - ResearchGate. (2017, September 6). Retrieved from [Link]

  • Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed. (2009, August 15). Retrieved from [Link]

  • One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing). (2020, September 1). Retrieved from [Link]

  • Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin ... - RSC Medicinal Chemistry (RSC Publishing). (2024, October 17). Retrieved from [Link]

  • Consecutive Thiophene-Annulation Approach to π-Extended Thienoacene-Based Organic Semiconductors with[5]Benzothieno[3,2-b][5]benzothiophene (BTBT) Substructure | Journal of the American Chemical Society. (2013, August 16). Retrieved from [Link]

  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]

  • Benzothiophene inhibitors of MK2. Part 2: Improvements in kinase selectivity and cell potency | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books. (2024, July 24). Retrieved from [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC. (n.d.). Retrieved from [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - Bentham Science Publisher. (2024, June 10). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. (2021, November 15). Retrieved from [Link]

Sources

Application Note: 6-Bromo-3-methylbenzo[b]thiophene as a Strategic Intermediate for OLED Functional Materials

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Materials Division Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronics Researchers

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the structural precision of molecular building blocks dictates the macroscopic performance of the device (e.g., luminous efficacy, operational lifetime, and color purity). 6-Bromo-3-methylbenzo[b]thiophene (CAS: 19075-36-6) has emerged as a highly privileged intermediate[1].

As an application scientist who has scaled numerous OLED materials from bench to pilot, I select this specific scaffold for three synergistic reasons:

  • The Regioselective 6-Bromo Handle: The bromine atom at the C6 position serves as an ideal electrophilic partner for Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations). This allows for the modular extension of the

    
    -conjugated system[2].
    
  • The Benzothiophene Core: Fused thiophene rings inherently possess high triplet energies (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and excellent hole-transporting capabilities, making them indispensable for synthesizing phosphorescent host materials and Hole Transport Layers (HTL).
    
  • The 3-Methyl Substituent (Causality of Steric Tuning): Unsubstituted planar polycyclic aromatic hydrocarbons (PAHs) are notorious for aggressive

    
     stacking in the solid state, leading to aggregation-caused quenching (ACQ) and poor solubility. The 3-methyl group introduces critical steric hindrance, disrupting excessive intermolecular packing. This enhances solubility for solution-processed OLEDs and preserves the color purity of the emissive layer.
    

Synthetic Divergence Workflow

The versatility of this compound allows it to be functionalized into distinct classes of OLED materials depending on the chosen catalytic pathway.

G A 6-Bromo-3-methyl- benzo[b]thiophene (CAS: 19075-36-6) B Suzuki-Miyaura Coupling A->B Arylboronic Acids Pd(0) Catalyst C Buchwald-Hartwig Amination A->C Diarylamines Pd(0) Catalyst D Phosphorescent Host Materials B->D High Triplet Energy Steric Tuning E Hole Transport Materials (HTM) C->E High Hole Mobility Planar Backbone

Caption: Synthetic divergence of this compound into specific OLED functional materials.

Quantitative Data & Material Profiling

To ensure batch-to-batch reproducibility, it is critical to benchmark the starting intermediate and understand its impact on the final optoelectronic properties.

Table 1: Physicochemical Profile of the Intermediate
PropertySpecification / ValueScientific Implication
CAS Number 19075-36-6[1]Unique identifier for procurement and safety tracking.
Molecular Formula C9H7BrSBase unit for stoichiometric calculations.
Molecular Weight 227.12 g/mol Determines mass-to-mole conversions in scale-up.
Reactive Site C6-BromideFavors oxidative addition by Pd(0) complexes[2].
Table 2: Target OLED Material Classes and Photophysical Impact
Material ClassDesired Optoelectronic PropertyRole of the Benzothiophene Intermediate
Phosphorescent Host High Triplet Energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

eV)
The rigid core prevents non-radiative decay pathways, confining triplet excitons.
Hole Transport (HTM) High Hole Mobility, HOMO AlignmentSulfur heteroatom donates electron density, raising the HOMO level for efficient hole injection.

Self-Validating Experimental Protocols

Trustworthiness in chemical synthesis requires protocols that validate themselves in real-time. Below are two field-proven methodologies designed with built-in In-Process Controls (IPCs).

Protocol A: Synthesis of a Carbazole-Benzothiophene Host Material via Suzuki-Miyaura Coupling

Objective: Couple this compound with a carbazole-boronic acid pinacol ester to form a high-


 host material.

Mechanistic Causality: We utilize a biphasic Toluene/Water system. Toluene solubilizes the organic precursors, while water dissolves the


 base. The base is required to activate the boronic ester into a reactive boronate complex, facilitating the transmetalation step with the Palladium intermediate.

Step-by-Step Procedure:

  • Setup: In a 250 mL Schlenk flask, combine this compound (1.0 eq) and the carbazole-boronic ester (1.1 eq).

  • Solvent Addition & Degassing: Add Toluene (40 mL) and 2M aqueous

    
     (10 mL). Crucial Step:  Degas the mixture via sparging with Argon for 30 minutes. Causality: Oxygen irreversibly oxidizes the active 
    
    
    
    catalyst to an inactive
    
    
    species, killing the reaction.
  • Catalyst Addition: Quickly add

    
     (0.05 eq) under a positive Argon flow. Heat the biphasic mixture to 90°C with vigorous stirring (800 rpm) to maximize the interfacial surface area between the aqueous and organic phases.
    
  • Self-Validation (IPC): After 4 hours, spot the organic layer on a silica TLC plate (Eluent: 9:1 Hexane:Ethyl Acetate). Visualize under 254 nm UV light.

    • Validation Check: The starting bromide has a distinct high

      
       value. The complete disappearance of this spot confirms successful conversion. If the spot persists and a black precipitate (Palladium black) is observed, the catalyst has decomposed; add an additional 0.02 eq of catalyst.
      
  • Workup: Cool to room temperature, separate the organic phase, wash with brine to remove inorganic salts, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Buchwald-Hartwig Amination for Hole Transport Layers (HTL)

Objective: Couple the intermediate with a diarylamine to synthesize a hole-transporting molecule.

Mechanistic Causality: We use


 as the palladium source and SPhos as the ligand. Unlike 

,

is already in the

oxidation state, bypassing the need for an initial reduction step and providing predictable initiation kinetics. SPhos is a bulky, electron-rich biaryl phosphine that accelerates both the oxidative addition into the strong C-Br bond and the final reductive elimination of the bulky amine.

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk flask, combine the bromide intermediate (1.0 eq), diarylamine (1.1 eq), and Sodium tert-butoxide (

    
    , 1.5 eq). Causality: 
    
    
    
    is a strong base necessary to deprotonate the amine, forming the reactive amide-palladium complex.
  • Catalyst & Ligand: Add

    
     (0.02 eq) and SPhos (0.08 eq).
    
  • Reaction: Add anhydrous, degassed Toluene (50 mL). Heat to 100°C under Argon.

  • Self-Validation (Visual Cue): The initial mixture will be dark purple (characteristic of

    
    ). Upon reaching ~60°C, the solution should transition to a reddish-brown color, visually validating the formation of the active 
    
    
    
    -SPhos catalytic species.
  • Purification: Once complete (verified by GC-MS), filter the hot solution through a pad of Celite to remove palladium residues, concentrate, and precipitate the product in cold methanol.

Protocol Logic & System Workflow

Protocol A 1. Reaction Setup Degas Solvents (Ar/N2) B 2. Catalyst Activation Observe Color Change A->B C 3. In-Process Control (IPC) TLC / GC-MS Monitoring B->C C->C SM remains: Add Catalyst/Time D 4. Quench & Extraction Aqueous Workup C->D SM Consumed E 5. Purification Silica Chromatography D->E

Caption: Self-validating workflow for Palladium-catalyzed coupling of benzothiophene intermediates.

References

  • Scribd / TCI Chemicals. "Building Blocks For Organic Semiconductor | PDF | Oled" (Details on benzothiophene derivatives as OLED host materials and cross-coupling). Scribd.[2] URL: [Link]

  • ACS Omega. "Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids" (Discusses photoluminescence and OLED applications of benzothiophene derivatives). American Chemical Society.[3] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Bromo-3-methylbenzo[b]thiophene Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the isolation and purification of 6-Bromo-3-methylbenzo[b]thiophene. As a critical scaffold in the synthesis of GLP-1R agonists, antimicrobial agents, and


-7 nicotinic acetylcholine receptor agonists, achieving high purity of this benzo[b]thiophene derivative is paramount. Synthesizing this compound—typically via polyphosphoric acid (PPA)-mediated cyclization—frequently yields complex mixtures containing unreacted starting materials, viscous acid residues, and closely related regioisomers.

This guide bridges theoretical chemistry with benchtop reality, providing validated troubleshooting steps and standard operating procedures (SOPs) to ensure high-yield, high-purity recovery.

Physicochemical Data Summary

Understanding the physical properties of the target molecule is the foundation of any successful purification strategy.

ParameterSpecification / Data
Target Compound This compound
Molecular Formula

Molecular Weight 227.12 g/mol
Physical State Off-white to light yellow crystalline solid
Solubility Profile Soluble in Ethyl Acetate (EtOAc), Dichloromethane (DCM), Petroleum Ether (PE); Insoluble in

Primary Synthetic Impurities 4-bromo-3-methylbenzo[b]thiophene (regioisomer), residual PPA, unreacted thioglycolates

Expert Troubleshooting & FAQs

Q1: My cyclization reaction yielded a mixture of isomers. How do I separate this compound from the 4-bromo regioisomer?

  • Causality & Expert Insight: The cyclization of meta-substituted aryl precursors in polyphosphoric acid inherently produces a due to competing ortho and para cyclization pathways. Because these isomers share identical molecular weights and nearly identical dipole moments, they co-elute under standard chromatographic conditions.

  • Self-Validating Solution: You must exploit minor differences in their interaction with the silica stationary phase using a highly non-polar, low-elution-strength solvent system. We recommend performing flash chromatography using a1[1]. Alternatively, a2[2] has been proven to provide excellent resolution for halogenated benzothiophene derivatives.

  • Validation Step: Always pool fractions only after verifying single-spot purity via TLC (visualized under UV 254 nm).

Q2: During recrystallization, my product forms a biphasic "oil" instead of crystallizing. How do I induce proper nucleation?

  • Causality & Expert Insight: "Oiling out" (liquid-liquid phase separation) occurs when the product's melting point is lower than the saturation temperature of the chosen solvent system, or when lipophilic impurities severely depress the melting point. The molecule drops out of solution as a liquid phase before it can form an ordered crystal lattice.

  • Self-Validating Solution: Transition to a binary solvent system that lowers the solubility curve gradually without inducing phase separation. A proven industrial method for purifying benzothiophenes utilizes a3

    3[3].
    
  • Validation Step: Dissolve the crude oil in hot isopropanol, add water dropwise until slight turbidity persists, and allow it to cool slowly to room temperature before applying an ice bath. This controlled supersaturation ensures crystal lattice formation rather than oiling out.

Q3: I have poor mass recovery after the initial aqueous workup. Where is my product going?

  • Causality & Expert Insight: Polyphosphoric acid is exceptionally viscous and forms a dense matrix that can physically encapsulate the lipophilic product if not completely hydrolyzed. Furthermore, unneutralized acidic conditions can lead to stable emulsion formation during organic extraction.

  • Self-Validating Solution: Quench the hot reaction mixture directly into vigorously stirred ice-water and stir for at least 30 to 60 minutes to ensure complete hydrolysis of the PPA matrix. Neutralize the aqueous phase to pH 7-8 using saturated aqueous

    
     before extracting with Ethyl Acetate. The slight basicity breaks emulsions and ensures the organic phase cleanly separates.
    

Standard Operating Procedures (SOPs)

Protocol A: Silica Gel Flash Chromatography (Regioisomer Separation)
  • Column Preparation: Slurry-pack a glass column with fine silica gel (40–60 µm) using Petroleum Ether (PE). Ensure the column bed is perfectly level to prevent band broadening.

  • Sample Loading: Dissolve the crude mixture (containing 4-bromo and 6-bromo isomers) in a minimal volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed. If the crude is too viscous, dry-load the sample onto a small amount of silica gel.

  • Elution: Elute the column using an isocratic gradient of PE/EtOAc (20:1). Maintain a steady flow rate to maximize the theoretical plates of the column.

  • Fraction Collection & Validation: Collect small fractions (e.g., 15-20 mL). Spot each fraction on a silica TLC plate and develop in PE/EtOAc (20:1). The 6-bromo isomer typically elutes slightly after the 4-bromo isomer depending on specific substituent electronics.

  • Concentration: Pool the fractions containing the pure this compound and remove the solvent under reduced pressure at 35°C to yield a purified solid.

Protocol B: Binary Solvent Recrystallization
  • Dissolution: Transfer the semi-pure solid into an Erlenmeyer flask. Add a minimal amount of near-boiling Isopropanol until the solid is completely dissolved.

  • Anti-Solvent Addition: While maintaining gentle heating, add deionized water dropwise (targeting a final water concentration of 5-20% by weight) until the solution becomes faintly cloudy.

  • Clarification: Add 1-2 drops of hot Isopropanol until the solution turns clear again, establishing the exact saturation point.

  • Nucleation & Harvesting: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 2 hours) to promote the growth of large, pure crystals. Once at room temperature, transfer to an ice bath for 30 minutes to maximize yield.

  • Filtration: Filter the crystals through a Büchner funnel, wash with a cold mixture of Isopropanol/Water (80:20), and dry under high vacuum.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (4-bromo & 6-bromo isomers) Quench Aqueous Quench & Extraction (Ice-water / EtOAc) Crude->Quench Hydrolyze PPA Wash Neutralization & Wash (K2CO3 / Brine) Quench->Wash Phase Separation Flash Flash Chromatography (PE:EtOAc 20:1) Wash->Flash Dry & Concentrate Cryst Recrystallization (Isopropanol / 5-20% H2O) Flash->Cryst Isolate 6-bromo fraction Pure Pure this compound Cryst->Pure Filtration & Vacuum Dry

Workflow for the isolation and purification of this compound.

References

  • Title: WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors Source: Google Patents URL
  • Title: WO2024153070A1 - Glp-1r agonists and uses thereof Source: Google Patents URL
  • Source: PMC (nih.gov)
  • Title: JP4357608B2 - Purification method of benzothiophene Source: Google Patents URL

Sources

Technical Support Center: Recrystallization of Brominated Benzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Brominated benzothiophenes (BBTs) are privileged scaffolds in medicinal chemistry and materials science. However, synthesizing these compounds often yields complex mixtures of regioisomers (e.g., 2-bromo, 3-bromo, and 2,3-dibromo derivatives). While column chromatography is useful, recrystallization remains the gold standard for scalable, high-purity isolation .

The unique polarizability of the benzothiophene core, combined with the steric bulk and halogen-bonding capabilities of bromine atoms, makes solvent selection non-trivial. This guide provides field-proven, self-validating protocols and diagnostic troubleshooting to ensure successful purification.

Part 1: Solvent Selection & Causality Matrix

The choice of solvent dictates whether your brominated benzothiophene will form a highly ordered crystal lattice or crash out as an impure oil. The table below summarizes quantitative data and the mechanistic rationale for selecting specific solvent systems based on the target substrate.

Solvent SystemPolarity IndexBoiling Point (°C)Target SubstrateTypical YieldCausality / Rationale
Acetone 5.156Carboxylated BBTs (e.g., 3-bromo-BBT-2-carboxylic acid)50–65%Strong hydrogen bonding capacity disrupts the stable, crude intermolecular networks at reflux, allowing controlled re-establishment of the pure crystal lattice upon cooling[1].
Heptane / Toluene (5:2) ~1.598 / 110Polybrominated BBTs (e.g., 2,3-dibromobenzothiophene)38–55%Toluene efficiently solvates the aromatic core via

interactions; heptane acts as a tunable anti-solvent to selectively precipitate the target over structurally similar impurities[2].
Isopropyl Alcohol (IPA) 3.982Monobrominated BBTs (e.g., 3-bromo-7-chloro-BBT)60–75%The substrate is sparingly soluble at room temperature but highly soluble at elevated temperatures, providing an ideal thermodynamic gradient for nucleation[3].

Part 2: Diagnostic Troubleshooting & FAQs

Q1: My crude brominated benzothiophene is "oiling out" instead of forming crystals. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature of the solution.

  • Causality: The solvent's solvating power drops too rapidly upon cooling. The system reaches the liquid-liquid binodal curve before the solid-liquid solubility curve, forcing the compound out as a supercooled, impurity-trapping liquid rather than a crystalline solid.

  • Solution: Shift the solubility curve by changing to a solvent with a lower boiling point, or bypass the nucleation energy barrier entirely by adding a pure seed crystal just before the binodal curve is hit.

Q2: I am trying to separate 2-bromobenzothiophene from 3-bromobenzothiophene. Can I achieve this via recrystallization? A2: Yes, but it requires precise anti-solvent tuning.

  • Causality: Regioisomers have nearly identical polarities but differ critically in their crystal lattice packing energies. The 3-bromo isomer often packs more efficiently due to the geometry of the thiophene ring, leading to a higher melting point and lower solubility in non-polar solvents.

  • Solution: Utilize a mixed solvent system like Heptane/Toluene. Toluene provides baseline solubility, while the gradual addition of heptane selectively precipitates the less soluble isomer first.

Q3: What is the recommended solvent for highly functionalized derivatives like 3-bromobenzo[b]thiophene-2-carboxylic acid? A3: Hot acetone is highly recommended for this specific functionalization[1].

  • Causality: The carboxylic acid group forms strong intermolecular hydrogen bonds, leading to poor solubility in non-polar solvents like hexane. Acetone disrupts these bonds at elevated temperatures but allows for a highly controlled crystallization as the kinetic energy decreases.

Part 3: Visualizing the Workflows

Diagnostic Logic for Recrystallization Issues

When a recrystallization fails, follow this diagnostic pathway to identify the correct intervention.

G Start Crude Brominated Benzothiophene Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Cool slowly to RT Dissolve->Cool Observe Observation? Cool->Observe Crystals Crystals Form Observe->Crystals Success Oil Oils Out Observe->Oil Phase Separation Nothing No Crystallization Observe->Nothing Too Soluble Filter Filter & Wash Crystals->Filter Reheat Reheat & add seed crystal Oil->Reheat AntiSolvent Add Anti-solvent (e.g., Heptane) Nothing->AntiSolvent Reheat->Cool AntiSolvent->Cool

Caption: Troubleshooting logic for resolving common recrystallization failures in benzothiophenes.

Mixed-Solvent Protocol Workflow

For polybrominated species, a dual-solvent approach is required to balance solubility and precipitation.

G Step1 Weigh Crude 2,3-Dibromobenzothiophene Step2 Add Toluene (2 parts) Heat to 80°C Step1->Step2 Step3 Add Heptane (5 parts) Dropwise until cloudy Step2->Step3 Step4 Clear solution with minimal Toluene drops Step3->Step4 Step5 Cool at 5°C/hour to Room Temp Step4->Step5 Step6 Vacuum Filtration & Cold Heptane Wash Step5->Step6

Caption: Step-by-step workflow for the Heptane/Toluene (5:2) mixed-solvent recrystallization.

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies include mandatory validation checkpoints to ensure you do not proceed with a doomed experiment.

Protocol A: Mixed-Solvent Recrystallization of 2,3-Dibromobenzothiophene[2]

Objective: Purify polybrominated benzothiophenes using a Heptane/Toluene (5:2) system.

  • Dissolution: Add 2 mL of Toluene per gram of crude 2,3-dibromobenzothiophene in a round-bottom flask. Heat to 80°C under gentle stirring.

    • Validation Checkpoint: Observe the solution. If particulate matter remains after 10 minutes at 80°C, these are insoluble impurities (e.g., polymeric byproducts). Perform a hot gravity filtration before proceeding. If the solution is clear, proceed to Step 2.

  • Anti-Solvent Addition: Slowly add Heptane dropwise to the hot solution until a persistent cloudiness is observed.

    • Validation Checkpoint: The cloudiness confirms the thermodynamic saturation point has been reached. If no cloudiness appears after adding 10 mL of Heptane per gram of solute, the initial Toluene volume was too high. Distill off 50% of the solvent under reduced pressure and repeat Step 2.

  • Clarification: Add Toluene drop-by-drop (usually 1-3 drops) just until the solution clears again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a rate of approximately 5°C per hour (insulate the flask with cotton or a slow-cooling bath).

    • Validation Checkpoint: Monitor the precipitate. The formation of distinct geometric shapes (needles or plates) validates successful crystallization. If spherical droplets form at the bottom of the flask, the compound has oiled out. Immediately reheat to 80°C, add 0.5 mL of Toluene, and seed with a pure crystal before cooling again.

  • Isolation: Collect the crystals via vacuum filtration and wash with ice-cold Heptane to remove residual Toluene and surface impurities. Dry under a vacuum.

Protocol B: Recrystallization of 3-Bromobenzo[b]thiophene-2-carboxylic acid[1]

Objective: Purify highly polar, hydrogen-bonding brominated derivatives using Acetone.

  • Saturation: Suspend the crude solid in a minimal amount of Acetone (approx. 3 mL/g) and heat to reflux (56°C).

  • Titration to Clarity: If the solid does not fully dissolve, add hot Acetone in 0.5 mL increments until complete dissolution is achieved.

    • Validation Checkpoint: Do not exceed 10 mL/g. If the solid refuses to dissolve at this ratio, you likely have an inorganic salt impurity (e.g., sodium acetate from the bromination step). Filter the hot solution to remove the salt.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Isolation: Filter the colorless solid and wash with a minimal amount of cold ethanol, followed by drying under a vacuum.

References

Sources

Solving solubility issues of benzothiophene derivatives in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in high-throughput screening (HTS) and sample management, I frequently encounter researchers struggling with the solubility of benzothiophene derivatives.

Benzothiophenes are characterized by a rigid, planar, sulfur-containing bicyclic core. This structural motif promotes strong intermolecular π-π stacking, resulting in high crystal lattice energies[1]. While anhydrous dimethyl sulfoxide (DMSO) is the gold standard solvent for drug discovery, maintaining highly lipophilic pharmacophores in solution requires strict environmental control.

Below is our comprehensive troubleshooting guide to help you understand the causality behind compound precipitation and how to implement self-validating protocols to rescue and store your libraries.

Part 1: The Mechanistic Root of the Problem

To solve precipitation issues, we must first understand the thermodynamic and kinetic relationship between the compound, the solvent, and the environment. DMSO is highly hygroscopic. When exposed to atmospheric moisture, it rapidly absorbs water, which fundamentally alters the solvent's ability to form solvation cavities around large, lipophilic benzothiophene molecules[2].

G A Anhydrous DMSO (Good Solvent) B Atmospheric Moisture Absorption A->B C Hydrated DMSO (Altered Cavity Energy) B->C D Freeze-Thaw Cycles C->D Storage E Supersaturation & Nucleation C->E Decreased Solubility D->E Overcomes Kinetic Barrier F Benzothiophene Precipitation E->F Crystal Lattice Formation

Mechanism of benzothiophene precipitation driven by DMSO hydration and freeze-thaw cycles.

Part 2: Troubleshooting FAQs

Q1: My benzothiophene derivatives were fully soluble at 10 mM yesterday, but today there is a crystalline precipitate. What happened? A1: This is a classic case of moisture-induced supersaturation. As demonstrated in , a 1536-well microplate filled with 100% DMSO can absorb over 6% water by volume in just one hour at 40% relative humidity[3]. According to Ostwald's Rule of Stages, your compound initially dissolved into an amorphous, kinetically favorable state. However, as water ingress increased the polarity of the solvent, the system was pushed into an unstable supersaturated zone. This forced the benzothiophene to nucleate and form a lower-energy, highly stable crystalline precipitate[2].

Q2: Do freeze-thaw cycles cause compound drop-out in my master plates? A2: Yes, freeze-thaw cycles synergistically enhance precipitation[4]. Pure DMSO freezes at 18°C, but water severely depresses this freezing point. At 33% hydration (a 1:2 molar ratio of DMSO to water), the freezing point plummets to -73°C[2]. During freezing and thawing transitions, localized concentration gradients occur. This thermal cycling provides the activation energy required to overcome the kinetic barrier of nucleation, causing lipophilic fragments to crash out of solution[5].

Q3: How can I prevent "solvent crash" when diluting my benzothiophene DMSO stocks into aqueous biological assay buffers? A3: Direct dilution of a high-concentration DMSO stock into an aqueous buffer often causes immediate precipitation, leading to false negatives in biological data[5]. To mitigate this, perform serial dilutions in 100% anhydrous DMSO first, reaching the lowest possible concentration before a single-step dilution into the aqueous assay buffer. Alternatively, incorporating bifunctional co-solvents (such as) can significantly enhance the aqueous solubility of small organic molecules compared to DMSO alone[6].

Part 3: Quantitative Data on DMSO Hydration & Precipitation

Understanding the physical limits of your solvent is critical. The table below summarizes the impact of water on DMSO properties and the observed precipitation rates of screening libraries.

ParameterCondition / MaterialObserved Effect / Value
Freezing Point 100% Anhydrous DMSO18°C
Freezing Point 33% Hydrated DMSO (w/w)-73°C
Water Absorption 2 µL DMSO in 1536-well plate (1 hr, 40% RH)>6% water by volume
Precipitation Rate 100 mM Tox Set (Diverse Compounds)15.17%
Precipitation Rate 100 mM Fragment-Based Compounds4.76%

Part 4: Validated Experimental Protocols

Protocol A: Rescue and Re-solubilization of Precipitated Benzothiophene Stocks

When a valuable compound crashes out, aggressive heating can cause degradation. Use this self-validating rescue workflow:

  • Assess Hydration: Utilize non-destructive acoustic hydration measurement (e.g., Echo 555) to quantify the water content in the precipitated well[7].

  • Thermal & Acoustic Agitation: Subject the sealed plate to in-well contact-less acoustic mixing or gentle sonication at 37°C for 15–30 minutes.

    • Causality: Acoustic energy disrupts the crystal lattice mechanically, while mild heating increases the thermodynamic solubility limit without risking thermal degradation.

  • Moisture Purge: If water content exceeds 5%, place the unsealed plate in a desiccator purged with dry nitrogen gas for 24–72 hours to drive off absorbed atmospheric moisture.

  • Verification: Confirm complete dissolution via evaporative light scattering detection (ELSD) or visual inspection.

Workflow Start Precipitated Stock Step1 Assess Water Content (Acoustic/Optical) Start->Step1 Step2 In-well Sonication (37°C, 15 min) Step1->Step2 Decision Fully Dissolved? Step2->Decision Step3 Desiccation/Dry Gas Purge Decision->Step3 Yes Fail Formulation Adjustment (e.g., Co-solvents) Decision->Fail No Step4 Aliquot to Single-Use Tubes (Argon blanket) Step3->Step4

Workflow for the rescue, re-solubilization, and storage of precipitated stocks.

Protocol B: Best Practices for Long-Term Storage of Lipophilic Libraries

To prevent the issue from occurring in the first place, implement these storage standards:

  • Anhydrous Preparation: Dissolve benzothiophene derivatives in >99.9% anhydrous DMSO under an argon or nitrogen blanket to prevent initial moisture seeding.

  • Aliquot Strategy: Dispense into single-use, low-dead-volume tubes rather than multi-well plates.

    • Causality: Multi-well plates expose the entire library to ambient humidity during every cherry-picking operation. Single-use tubes isolate the exposure.

  • Environmental Control: Seal tubes with foil seals and store at -80°C in a moisture-barrier bag containing desiccant.

    • Causality: Storage at -80°C halts kinetic degradation, while the single-use aliquoting entirely eliminates the freeze-thaw cycles that drive nucleation.

References

  • Popa-Burke, I. G., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. URL:[Link]

  • Ellson, R., Stearns, R., Mutz, M., Brown, C., Browning, B., Harris, D., Qureshi, S., Shieh, J., & Wold, D. (2005). In situ DMSO hydration measurements of HTS compound libraries. Combinatorial Chemistry & High Throughput Screening, 8(6), 489–498. URL: [Link]

  • Sprachman, M. M., & Wipf, P. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Assay and Drug Development Technologies, 10(3), 269–277. URL:[Link]

  • Newell, K. (2006). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd. URL:[Link]

Sources

Technical Support Center: 6-Bromobenzothiophene Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Catalyst Load for 6-Bromobenzothiophene (6-BBT) Coupling Reactions

Introduction: The "Distal Sulfur" Challenge

Welcome to the technical support hub for benzothiophene functionalization. You are likely here because your standard Suzuki or Buchwald-Hartwig conditions—which work perfectly on bromobenzene—are stalling or requiring excessive catalyst loads (5–10 mol%) on 6-bromobenzothiophene.

The Core Issue: While the bromine at the C6 position is geometrically distant from the sulfur atom (unlike C2 or C3 functionalization), the thiophene sulfur remains a potent "soft" Lewis base. It competes with your phosphine ligands for the Palladium center, leading to intermolecular catalyst poisoning .

This guide provides a logic-driven approach to reducing catalyst load while maintaining high turnover frequencies (TOF).

Module 1: Mechanism & Causality (FAQ)

Q1: Why does my reaction stall at 60-70% conversion despite adding more catalyst?

A: You are likely experiencing product inhibition or catalyst death via sulfur coordination .

  • The Mechanism: As the reaction proceeds, the concentration of the benzothiophene product increases. The sulfur atom in the product can coordinate to the active Pd(0) species, forming a resting state that is too stable to undergo oxidative addition with the remaining aryl bromide.

  • The Fix: Simply adding more Pd(II) often fails because it quickly aggregates into Pd-black in the presence of sulfur. You must switch to a ligand that is bulkier (to sterically reject the sulfur) and more electron-rich (to out-compete the sulfur for the metal center).

Q2: Is the 6-position electronically deactivated?

A: Moderately. The benzothiophene system is electron-rich, but the C6 position is on the benzene ring fused to the thiophene.

  • Impact: The oxidative addition is slower than with electron-deficient aryl bromides (e.g., 4-bromo-nitrobenzene).

  • Result: Slow oxidative addition allows more time for the catalyst to decompose or be poisoned. This is why "standard" ligands like PPh3 often fail—they dissociate too easily.

Module 2: Catalyst Optimization Protocol

Do not rely on trial-and-error. Use this Step-Down Screening Workflow to minimize Palladium usage.

Phase 1: Ligand Selection (The "Shield")

The ligand is more critical than the Pd source. For 6-BBT, you need ligands that create a protective "pocket" around the Pd.

Ligand ClassRecommendationWhy it works for 6-BBT
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos Gold Standard. The biaryl backbone provides steric bulk that prevents sulfur coordination, while the alkyl groups boost oxidative addition.
Bis-phosphines dppf, Xantphos The wide bite angle of Xantphos is excellent for Buchwald couplings; dppf is robust for Suzuki coupling due to the "ferrocene hinge" preventing ligand dissociation.
Tri-tert-butylphosphine P(t-Bu)3 Extremely bulky and electron-rich. High reactivity but air-sensitive.
Phase 2: The Pre-Catalyst Advantage

Stop using Pd(OAc)2 or Pd2(dba)3 if you want low loading (<1 mol%).

  • Recommendation: Use Palladacycle Pre-catalysts (e.g., XPhos Pd G3/G4).

  • Reasoning: These generate the active L-Pd(0) species in a 1:1 ratio upon activation by base. Traditional sources often suffer from incomplete activation or formation of inactive clusters.

Module 3: Experimental Workflow (Visualization)

The following diagram illustrates the decision logic for optimizing your reaction conditions.

OptimizationWorkflow Start Start: 6-BBT Coupling Standard Conditions (2-5 mol% Pd) CheckConv Check Conversion (HPLC/LCMS) @ 4 Hours Start->CheckConv Decision1 Conversion > 90%? CheckConv->Decision1 LowLoad Reduce Load to 0.5 mol% Test Scalability Decision1->LowLoad Yes AnalyzeFail Analyze Failure Mode Decision1->AnalyzeFail No FailType Identify Major Byproduct AnalyzeFail->FailType Homo Homocoupling (Ar-Ar) Issue: Slow Transmetallation FailType->Homo Dimer Found Proto Protodehalogenation (Ar-H) Issue: Difficult Oxidative Addn FailType->Proto Des-Bromo Found Stall Stalled (<50%) Issue: Catalyst Poisoning FailType->Stall SM Remaining FixHomo Action: Switch Solvent (Dioxane -> Toluene) Reduce Base Conc. Homo->FixHomo FixProto Action: Switch to Pd-G3/G4 Precatalyst Increase Temp (80C -> 100C) Proto->FixProto FixStall Action: Change Ligand (PPh3 -> XPhos) Add Catalyst Batchwise Stall->FixStall FixHomo->Start Re-run FixProto->Start Re-run FixStall->Start Re-run

Caption: Logic flow for diagnosing and correcting failure modes in 6-bromobenzothiophene coupling.

Module 4: Troubleshooting Guide

Scenario A: Significant Homocoupling (6,6'-bibenzothiophene)
  • Diagnosis: The oxidative addition occurred, but the transmetallation with the boronic acid is too slow, or the catalyst is undergoing disproportionation.

  • Solution:

    • Degas thoroughly: Oxygen promotes homocoupling. Sparge with Argon for 15 mins.

    • Change Base: Switch from carbonate bases (mild) to K3PO4 or Ba(OH)2 . The counter-cation effect can accelerate transmetallation.

    • Solvent Switch: If using DMF/DMAc, switch to Toluene/Water (4:1) or Dioxane/Water .

Scenario B: Protodehalogenation (Formation of Benzothiophene)
  • Diagnosis: The Pd inserted into the C-Br bond, but instead of coupling, it grabbed a hydride (likely from the solvent or beta-hydride elimination from a ligand).

  • Solution:

    • Avoid alcohol solvents: Ethanol/Isopropanol are hydride sources. Use THF or Toluene .

    • Increase Catalyst Activity: The oxidative addition species is sitting too long. Use a "hotter" catalyst like Pd(t-Bu3P)2 to force the cycle forward.

Scenario C: Reaction works on 100mg, fails on 10g
  • Diagnosis: Mass transfer issues or exotherm-induced catalyst decomposition.

  • Solution:

    • Concentration: High concentration (>0.5 M) exacerbates sulfur poisoning. Dilute to 0.15 M .

    • Dosage: For >10g scales, add the catalyst in two portions (50% at T=0, 50% at T=2 hrs) to maintain active Pd levels.

Module 5: Recommended Protocol (Suzuki-Miyaura)

Target: 6-Arylbenzothiophene Scale: 1.0 mmol

  • Setup: In a vial, combine 6-bromobenzothiophene (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and K3PO4 (2.0 equiv).

  • Catalyst: Add XPhos Pd G3 (0.5 – 1.0 mol%).

    • Note: If G3 is unavailable, use Pd(OAc)2 (1 mol%) + XPhos (2 mol%). Premix in solvent for 5 mins before adding.

  • Solvent: Add THF:Water (10:1) or Toluene:Water (4:1) . Concentration: 0.2 M.

  • Reaction: Seal and heat to 60–80°C .

    • Tip: Do not overheat initially. 6-BBT is thermally stable, but catalyst lifetime decreases at >100°C.

  • Workup: Filter through Celite (critical to remove Pd-S aggregates) before extraction.

References

  • Catalyst Deactivation by Sulfur

    • Title: Catalyst Poisoning in Palladium-C
    • Source: Organometallics.[1]

    • Context: Explains the coordination of thiophene sulfur to Pd(II) species.
  • Precatalyst Technology

    • Title: Palladacycle Precatalysts in Organic Synthesis.[2][3]

    • Source: Chemical Reviews.
    • Context: Details the activation mechanism of G3/G4 catalysts which prevents form
  • Benzothiophene Functionalization (Raloxifene Analogues)

    • Title: Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives.[4][5]

    • Source: Journal of Organic Chemistry (PMC).
    • Context: Provides specific experimental data on coupling
  • Buchwald-Hartwig Optimization

    • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.[6]

    • Source: Journal of Organic Chemistry.
    • Context: Discusses ligand effects (XPhos vs BINAP) when coupling with sulfur-containing heterocycles.

Sources

Technical Support Center: Benzothiophene Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Homocoupling Side Reactions Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Benzothiophene Synthesis Support Hub

You have reached the advanced troubleshooting center. We understand that synthesizing and functionalizing benzothiophenes presents unique challenges due to the sulfur atom's high electron density and potential for catalyst coordination.

This guide is structured to diagnose and resolve homocoupling —the unwanted dimerization of your starting materials (e.g., Ar-Ar or Alkyne-Alkyne)—which drastically reduces yield and complicates purification.[1]

Part 1: The Triage (Diagnostic Logic)

Before optimizing, we must identify which homocoupling pathway is active. Use the logic flow below to diagnose your specific failure mode.

TroubleshootingFlow Start Identify the Side Product Q1 What is the structure of the dimer? Start->Q1 Res1 Biaryl (Ar-Ar) (From Boronic Acid) Q1->Res1 Suzuki Reaction Res2 1,3-Diyne (Alkyne Dimer) Q1->Res2 Sonogashira Reaction Res3 Bi-Benzothiophene (Halide Dimer) Q1->Res3 Direct Arylation Diag1 DIAGNOSIS: Oxidative Homocoupling (Suzuki Protocol Failure) Res1->Diag1 Diag2 DIAGNOSIS: Glaser Coupling (Sonogashira Protocol Failure) Res2->Diag2 Diag3 DIAGNOSIS: Reductive Homocoupling (Ullmann-type / Disproportionation) Res3->Diag3

Figure 1: Diagnostic logic gate for identifying the specific homocoupling mechanism based on the observed byproduct.

Part 2: Troubleshooting Suzuki-Miyaura Coupling

Context: Functionalizing the benzothiophene core (e.g., C2-arylation). Symptom: High consumption of arylboronic acid, formation of symmetrical biaryls (Ar-Ar), low yield of benzothiophene product.

The Mechanism of Failure

Contrary to popular belief, boronic acid homocoupling is not usually a "random" side reaction; it is driven by Oxygen and Palladium(II) .

  • Dissolved

    
     reacts with Pd(0) to form a Peroxo-Pd(II) species.
    
  • This species reacts with the boronic acid to form a peroxo-boron adduct.[2]

  • A second equivalent of boronic acid reacts, leading to the homocoupled biaryl and consuming your reagent [1].[3]

Protocol A: The "Zero-Oxygen" Standard

Sparging (bubbling gas) is often insufficient for benzothiophenes because the sulfur atom can slow the catalytic cycle, giving the oxygen-mediated side reaction more time to occur.

Step-by-Step Deoxygenation:

  • Vessel: Use a Schlenk tube or microwave vial with a resealable septum.

  • Freeze-Pump-Thaw (Required for >95% purity):

    • Freeze solvent in liquid

      
      .
      
    • Apply high vacuum (0.1 mmHg) for 5–10 minutes.

    • Thaw in warm water (do not open to air).

    • Repeat 3 times.

  • Backfill: Backfill with Argon (heavier than air), not Nitrogen.

Protocol B: Scavenging Pd(II)

If you cannot eliminate oxygen perfectly, you must chemically suppress the Pd(II) species that drive homocoupling.

  • Additive: Add Potassium Formate (HCOOK) (10–20 mol%).

  • Why? Formate acts as a mild reducing agent, rapidly converting "stray" Pd(II) back to the active Pd(0) species before it can mediate the oxidative homocoupling of the boronic acid.

Data: Impact of Deoxygenation on Benzothiophene C2-Arylation

MethodOxygen (ppm)Cross-Coupling YieldHomocoupling (Ar-Ar)
No precautions~25045%40%

Sparging (15 min)
~5072%15%
Freeze-Pump-Thaw (x3) < 5 91% < 2%
Part 3: Troubleshooting Sonogashira Coupling

Context: Constructing the benzothiophene ring (e.g., reacting 2-halothioanisole with a terminal alkyne). Symptom: The alkyne converts to a 1,3-diyne (Glaser product) and the halide remains unreacted.

The Mechanism of Failure

This is the Glaser Coupling . It requires two things: Copper (CuI) and Oxygen.[1] In standard Sonogashira protocols, CuI activates the alkyne.[4] However, in the presence of trace oxygen, CuI catalyzes the dimerization of the alkyne faster than the Palladium can perform the cross-coupling [2].

Protocol C: Copper-Free Sonogashira

The most effective way to eliminate Glaser coupling is to remove the Copper entirely. Benzothiophenes can be synthesized efficiently using a "Copper-Free" protocol by utilizing a more active Pd/Ligand system.

Recommended System:

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand: XPhos or SPhos (1:2 Pd:Ligand ratio)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile or DMF (Degassed)

Why this works: Bulky, electron-rich phosphine ligands (Buchwald ligands) facilitate the oxidative addition of the aryl halide and the deprotonation of the alkyne by the base without needing copper activation [3].

SonogashiraPathways Alkyne Terminal Alkyne Cu CuI Catalyst Alkyne->Cu + O2 (Trace) Pd Pd-XPhos (Cu-Free) Alkyne->Pd + Aryl Halide Glaser Glaser Product (Homocoupling) Cu->Glaser Fast Side Rxn Benzo Benzothiophene Precursor (Cross-Coupling) Pd->Benzo Desired Path

Figure 2: By removing Copper (Red path), you force the reaction through the Palladium cycle (Green path), eliminating the mechanism for Glaser coupling.

Part 4: Addressing Catalyst Poisoning (The Sulfur Factor)

Context: General synthesis involving sulfur-rich heterocycles. Symptom: Reaction stalls at 50% conversion; adding more reagent leads to homocoupling.

The Technical Issue

The sulfur atom in benzothiophene (or thiophenol precursors) is a "soft" donor that strongly coordinates to Palladium. This creates a resting state where the catalyst is sequestered (poisoned), slowing down the catalytic turnover.

  • Consequence: If the cross-coupling slows down, background reactions (like homocoupling) become competitively faster.

Protocol D: Ligand Overpowering

To prevent sulfur poisoning, the ligand must bind to Palladium more strongly than the sulfur does, while still being labile enough to allow catalysis.

Solution: Use N-Heterocyclic Carbene (NHC) ligands or Bis-phosphines .

  • Recommended: Pd-PEPPSI-IPr or Pd(dppf)Cl2.

  • Loading: Increase catalyst loading to 5 mol% (standard is 1–2%) to account for the fraction of catalyst that will inevitably be poisoned by sulfur [4].

Frequently Asked Questions (FAQ)

Q: I am seeing homocoupling of my Aryl Halide (Ar-X + Ar-X -> Ar-Ar). Why? A: This is likely "Reductive Homocoupling." It often occurs when using mild bases (like amines) with electron-rich halides.

  • Fix: Switch to an inorganic base like

    
    . Ensure your solvent is dry; water can sometimes promote disproportionation reactions.
    

Q: Can I just add more boronic acid to compensate for the homocoupling? A: We advise against this. The homocoupled byproduct (Biaryl) is often structurally similar to your product, making chromatographic separation difficult. It is better to prevent the side reaction (via Protocol A) than to overwhelm it.

Q: My benzothiophene product is polymerizing. Is this homocoupling? A: Likely yes. Benzothiophenes are electron-rich and can undergo oxidative polymerization at the C2/C3 positions if the oxidant (or air) is present. Ensure your quench is performed immediately after reaction completion and avoid acidic workups if possible.

References
  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society, 128(21), 6829–6836.

  • Glaser, C. (1869). "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2, 422–424.
  • Ghiglietti, E., et al. (2016). "Efficient Copper-Free Sonogashira Coupling in Water."[4][5] Chemistry – A European Journal.

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Active & Selective Catalyst." Chemistry – A European Journal.

Sources

Stability of 6-Bromo-3-methylbenzo[b]thiophene under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Stability & Handling Guide | Reference ID: TS-BBT-063[1]

Status: Active Applicable Compounds: 6-Bromo-3-methylbenzo[b]thiophene (CAS: 17347-32-9) and related 3-alkyl-6-halobenzo[b]thiophenes.[1] Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists.[1]

Part 1: Diagnostic & Triage (Visual Logic)[1]

Issue: "My reaction mixture or stock solution has changed color or precipitated under acidic conditions."

Use this decision matrix to identify the root cause of instability.

DiagnosticFlow Start OBSERVATION: Instability in Acidic Media Color Is there a color change? (Yellow -> Dark Red/Black) Start->Color Yes Precip Is there precipitation? Start->Precip No, just solids AcidType Check Acid Type Color->AcidType Darkening Temp Check Temperature Precip->Temp White/Off-white solid Result_Olig DIAGNOSIS: Cationic Oligomerization (C2-C2' Coupling) AcidType->Result_Olig Brønsted (H2SO4, HCl) Result_Lewis DIAGNOSIS: Lewis Acid Degradation (Desilylation or Br-migration) AcidType->Result_Lewis Strong Lewis (AlCl3, BF3) Temp->Result_Olig > 40°C (Polymer) Result_Sol DIAGNOSIS: Solubility Limit (Protonated species oiling out) Temp->Result_Sol < 10°C

Figure 1: Diagnostic logic for identifying degradation pathways based on visual cues.

Part 2: Technical Deep Dive (The "Why")

The Core Instability: C2-Position Reactivity

While this compound is often synthesized using acid-mediated cyclization (e.g., PPA or methanesulfonic acid), it exhibits kinetic stability rather than thermodynamic stability.[1]

  • The Mechanism: The thiophene ring is electron-rich. In the presence of strong acids, the molecule undergoes electrophilic aromatic substitution (EAS) where the "electrophile" is a proton (

    
    ) or a carbocation generated from another molecule.[1]
    
  • The 3-Methyl Effect (Activation): The methyl group at C3 is electron-donating.[1] This increases electron density in the thiophene ring, making it more susceptible to acid-catalyzed polymerization than unsubstituted benzo[b]thiophene.[1]

  • The 6-Bromo Effect (Stabilization): The bromine atom is inductively electron-withdrawing.[1] While it slightly deactivates the benzene ring, it offers minimal protection to the thiophene ring's C2 position.[1]

Degradation Pathway: Cationic Dimerization

The most common failure mode is acid-catalyzed dimerization. Since C3 is blocked by a methyl group, the reaction occurs primarily at C2.[1]

ReactionMechanism Monomer Monomer (Neutral) Protonation Protonation (at C3) Monomer->Protonation + H+ Cation Carbocation Intermediate (Charge at C2) Protonation->Cation Attack Nucleophilic Attack (by 2nd Monomer) Cation->Attack + Monomer Dimer Dimer/Oligomer (Dark Color) Attack->Dimer - H+

Figure 2: Simplified mechanism of acid-catalyzed dimerization leading to sample discoloration.

Part 3: Troubleshooting Scenarios

Scenario A: "My reaction turned black during workup."

Cause: Exothermic spike during quenching of acidic reagents. Explanation: Synthesis of this compound often uses Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH).[1] Upon adding water (quenching), the heat of hydration raises the temperature.[1] High heat + Acid + Electron-rich thiophene = Rapid Polymerization (Tarring).[1] Corrective Action:

  • Ice Bath: Always quench acidic mixtures into crushed ice, not liquid water.[1]

  • Temperature Limit: Maintain internal temperature

    
     during quenching.
    
  • Solvent Buffer: Dilute the organic phase with DCM or Toluene before quenching to reduce intermolecular contact (dilution effect).[1]

Scenario B: "I see 'Ghost Peaks' in my HPLC chromatogram."

Cause: On-column degradation. Explanation: If your HPLC mobile phase is highly acidic (e.g., 0.1% TFA) and the run time is long, the compound may degrade on the column or in the autosampler.[1] Data Validation:

ParameterRecommended SettingReason
Mobile Phase Modifier Formic Acid (0.1%) or Ammonium AcetateTFA is too strong; Formic acid is milder.[1]
Autosampler Temp

Retards acid-catalyzed hydrolysis/dimerization.
Diluent Acetonitrile/Water (Neutral)Avoid storing samples in acidic diluents.[1]
Scenario C: "Precipitation during storage in acidic solution."

Cause: Solubility vs. Stability.[1] Explanation: The protonated species (sulfonium or carbon-protonated salt) is less soluble in non-polar organic solvents but may not be fully soluble in the aqueous acid, leading to an "oiling out" phase that looks like degradation.[1] Test: Neutralize a small aliquot with saturated


. If the precipitate redissolves into the organic layer and the color returns to pale yellow, it was a salt formation, not degradation.[1]

Part 4: Standardized Protocols

Protocol 1: Acid Stability Stress Test

Use this to determine if your specific conditions are safe.

  • Preparation: Dissolve 10 mg of this compound in 1 mL of Acetonitrile.

  • Challenge: Add 100 µL of the target acid (e.g., 1M HCl, acetic acid, or TFA).

  • Incubation: Hold at Room Temperature (25°C).

  • Sampling: Inject into HPLC at T=0, T=1h, T=4h, T=24h.

  • Criteria:

    • Pass: >98% recovery at 24h.

    • Caution: 90-98% recovery (Use fresh preparations only).[1]

    • Fail: <90% recovery or appearance of broad late-eluting peaks (oligomers).[1]

Protocol 2: Purification of Oligomerized Material

If your batch has darkened but is not fully tarred.

  • Dissolution: Dissolve crude material in minimum amount of Hexanes/Ethyl Acetate (9:1).[1]

    • Note: High molecular weight oligomers often have poor solubility in hexanes.[1]

  • Filtration: Pass through a short pad of Silica Gel.

    • The monomer (this compound) is non-polar and moves fast (

      
      ).[1]
      
    • Oligomers and tars are polar/charged and will stick to the baseline.[1]

  • Concentration: Evaporate solvent at

    
    .
    

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Lewis Acids (like


 or 

) with this compound?
A: Use with extreme caution. While used in Friedel-Crafts acylation of this scaffold, they must be used stoichiometrically and at low temperatures (-78°C to 0°C).[1] Excess Lewis acid or high temperatures will trigger rapid polymerization or bromine migration.[1]

Q2: Is the Bromine atom stable to acid? A: Yes, the C-Br bond on the benzene ring is stable to standard Brønsted acids (HCl,


).[1] It does not hydrolyze.[1] However, under strong Lewis acid conditions, halogen migration (scrambling) can occur.[1]

Q3: Why is my product pink? A: Trace oxidation of the sulfur atom or formation of trace sulfonium salts can cause pink/red coloration. This is often cosmetic (<0.5% impurity).[1] A silica plug filtration (see Protocol 2) usually removes the color.[1]

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (General reactivity of benzo[b]thiophenes and acid sensitivity of the thiophene ring).

  • Campaigne, E. (1984).[1][2] "Thiophenes and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry. [1]

  • Alikhani, Z., et al. (2022).[1][3][4] "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization." Journal of Organic Chemistry, 87, 6312-6320.[1][3][4] (Describes synthesis conditions and stability of 3-substituted benzothiophenes). [1]

  • BenchChem Technical Data. "Stability issues of 2,5-Dimethyl-1-benzothiophene under acidic conditions." (Analogous degradation pathways for alkyl-substituted benzothiophenes). [1]

Sources

Troubleshooting regioselectivity in 3-methylbenzo[b]thiophene substitution

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REGIO-3MBT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering regioselectivity challenges with 3-methylbenzo[b]thiophene . Unlike unsubstituted benzo[b]thiophene (which favors C3 electrophilic attack), the presence of the methyl group at C3 fundamentally alters the electronic landscape.

The Core Rules of Engagement:

  • C2 Dominance (EAS): The C3-methyl group sterically blocks C3 and electronically activates C2 via induction and hyperconjugation. C2 is the default site for Electrophilic Aromatic Substitution (EAS).

  • C2 Acidity (Lithiation): The C2 proton is the most acidic (

    
    ). Lithiation with 
    
    
    
    -BuLi is highly selective for C2.
  • Radical Divergence: Radical conditions (NBS/AIBN) will attack the methyl group (benzylic-like position), not the ring.

  • Benzene Ring Competition: Strong electrophiles (e.g., nitration) or blocked C2 positions force substitution onto the benzene ring, often yielding complex mixtures (C4/C6/C7).

Visual Troubleshooting Matrix

Use this decision tree to verify your reaction conditions against your target regiochemistry.

Regioselectivity Start Target Position? C2 C2 (Thiophene Ring) Start->C2 Methyl C3-Methyl Group Start->Methyl Benzene Benzene Ring (C4-C7) Start->Benzene EAS Electrophilic Subst. (Br2, RCOCl) C2->EAS Standard Lithiation Lithiation (n-BuLi, -78°C) C2->Lithiation Nucleophilic Radical Radical Bromination (NBS, AIBN, reflux) Methyl->Radical Radical Mechanism Nitration Nitration (HNO3/Ac2O) Benzene->Nitration Non-selective DoM Directed Metalation (Requires DG at C2/C4) Benzene->DoM Selective

Figure 1: Decision matrix for selecting reaction conditions based on the desired site of functionalization.

Module 1: Targeting C2 (The Thiophene Ring)

Scenario: You want to install a halogen, acyl, or formyl group at C2. Common Issue: Low yield or ring opening.

The Science (Why C2?)

In 3-methylbenzo[b]thiophene, the C3 position is blocked. The C2 position is activated by the adjacent sulfur atom (via resonance) and the C3-methyl group (via induction). The cationic intermediate formed at C2 (Wheland intermediate) is stabilized by the lone pair on the sulfur atom.

Protocol A: C2-Bromination (Ionic)

Avoid radical initiators to prevent side-chain attack.

  • Reagents:

    
     (1.05 eq) or NBS (1.05 eq).
    
  • Solvent: Glacial Acetic Acid (AcOH) or DMF. Do not use

    
     or Benzene.
    
  • Procedure:

    • Dissolve substrate in AcOH at 0°C.

    • Add

      
       dropwise.
      
    • Stir at RT for 2–4 hours.

    • Quench: Pour into ice water/sodium thiosulfate.

  • Troubleshooting:

    • Issue: "I see a mixture of products." -> Ensure you are not using light or radical initiators. Switch to DMF as solvent to suppress radical pathways.

Protocol B: C2-Lithiation

Highly reliable for introducing Carbon electrophiles (CHO, COOH).

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi, 1.1 eq).
  • Solvent: Anhydrous THF (0.2 M).

  • Procedure:

    • Cool substrate/THF to -78°C (Critical: prevents ring opening or scrambling).

    • Add

      
      -BuLi dropwise.[1]
      
    • Stir for 45–60 mins at -78°C.

    • Add electrophile (e.g., DMF,

      
      , MeI).
      
    • Warm to RT slowly.[1]

  • Troubleshooting:

    • Issue: "Low conversion." -> The C2 proton is less acidic than in thiophene due to the fused benzene ring, but still accessible (

      
      ). Ensure reagents are fresh.
      
    • Issue: "Ring opening."[2] -> Temperature was too high during lithiation. Keep at -78°C.

Module 2: Targeting the Methyl Group (Side Chain)

Scenario: You want to functionalize the methyl group (e.g., to create a benzylic bromide).[3] Common Issue: Ring bromination (C2) occurring instead.

The Science

To hit the methyl group, you must switch mechanisms from Ionic (SEAr) to Radical (SR) . This requires a non-polar solvent and an initiator to favor hydrogen abstraction from the methyl group over electrophilic attack on the ring.

Protocol C: Radical Bromination
  • Reagents: NBS (1.05 eq), AIBN or Benzoyl Peroxide (catalytic, 0.05 eq).

  • Solvent:

    
     or Benzotrifluoride (PhCF3) or n-Heptane.
    
  • Conditions: Reflux with a high-intensity visible light source (or UV).

  • Procedure:

    • Degas solvent (remove

      
       which inhibits radicals).
      
    • Bring to reflux.[4]

    • Add initiator and NBS.

    • Monitor consumption of starting material closely to prevent di-bromination.

Module 3: Targeting the Benzene Ring

Scenario: You need a substituent on the benzene ring (C4, C5, C6, C7).[5] Common Issue: Poor regioselectivity (mixtures) or C2 substitution.[1]

The Science

The benzene ring is deactivated relative to the thiophene ring. To hit the benzene ring, you usually must:

  • Block C2: If C2 is open, it will react first.

  • Use Strong Electrophiles: Nitration is the classic example.

Nitration Troubleshooting

Nitration of 3-methylbenzo[b]thiophene is notoriously non-selective.

  • Outcome: Typically yields a mixture of 4-, 5-, 6-, and 7-nitro isomers.

  • Major Isomers: Often the 4-nitro and 6-nitro isomers predominate due to the directing effects of the sulfur (directs to C4/C7) and the fused ring system dynamics.

  • Separation: Isomers usually require careful column chromatography or fractional crystallization.

Recommendation: If you need a specific benzene-ring isomer, it is often better to synthesize the benzo[b]thiophene ring system from a pre-functionalized benzene precursor (e.g., starting with a substituted thiophenol) rather than attempting to functionalize the intact heterocycle.

Diagnostic Data & Troubleshooting Table

SymptomProbable CauseCorrective Action
Product is C2-Br instead of C3-CH2Br Reaction followed Ionic pathway.Switch solvent to non-polar (

, Heptane). Add AIBN. Use light.
Product is C3-CH2Br instead of C2-Br Radical pathway active.Switch solvent to AcOH or DMF. Remove light. Add radical scavenger (BHT).
Mixture of Nitration Isomers Inherent reactivity of fused system.Separate by HPLC/Column. Alternatively, build ring from 3-nitrothiophenol precursors.
Sulfur Oxidation (Sulfoxide/Sulfone) Oxidizing conditions too strong.Avoid peroxides or excess

at high temps. Use milder reagents.
Ring Opening during Lithiation Temperature > -40°C.Maintain -78°C strictly during metalation.

References

  • BenchChem Technical Support. Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene. (Accessed 2025).[5][6] Link

  • Cooper, J., & Scrowston, R. M. (1971).[7] Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Journal of the Chemical Society C: Organic, 3405-3409. Link

  • Sanz, R., et al. (2010). Synthesis of regioselectively functionalized benzo[b]thiophenes by combined ortho-lithiation-halocyclization strategies. The Journal of Organic Chemistry, 75(21), 7443-7446. Link

  • Campaigne, E. (1987). Synthesis and lithiation of tricarbonyl(methylbenzo[b]thiophene)chromium complexes. Journal of Organometallic Chemistry, 336(3), C44-C46.[8] Link

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. (Accessed 2025).[5][6] Link

Sources

Scale-up synthesis challenges for 6-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 6-Bromo-3-methylbenzo[b]thiophene

To: Process Chemistry Team / R&D Scale-Up Division From: Senior Application Scientist, Heterocyclic Chemistry Unit Subject: Troubleshooting Guide for CAS 17347-32-9 (this compound)

Executive Summary

This guide addresses the specific challenges encountered during the kilogram-scale synthesis of This compound . While bench-scale synthesis often tolerates inefficient stirring or chromatographic separation, scale-up demands rigorous control over regiochemistry (isomer formation) , reaction viscosity (PPA handling) , and exotherm management .

The following troubleshooting modules are derived from field data and mechanistic analysis of the arylthioacetone cyclization route, which is the industry standard for establishing the C6-halogen pattern.

Module 1: Route Selection & Regiochemistry

User Question: "We attempted to brominate 3-methylbenzo[b]thiophene directly to save steps, but the yield of the 6-bromo product is negligible. Why is this failing?"

Technical Diagnosis: Direct bromination of the benzo[b]thiophene core is governed by electrophilic aromatic substitution (EAS) rules that heavily favor the thiophene ring over the benzene ring.

  • C2 Selectivity: The position

    
     to the sulfur (C2) is the most nucleophilic. Bromination of 3-methylbenzo[b]thiophene almost exclusively yields 2-bromo-3-methylbenzo[b]thiophene .
    
  • Benzene Ring Deactivation: Even if C2 is blocked, the benzene ring is less reactive. To place a bromine specifically at C6, you cannot rely on direct functionalization.

The Solution: De Novo Cyclization You must build the ring with the bromine atom already in place. The standard validated route involves the alkylation of 3-bromobenzenethiol with chloroacetone , followed by acid-mediated cyclization.

Visualizing the Pathway & Isomer Risk: The following diagram illustrates the critical bifurcation point where the "meta" substituent (Bromine) directs cyclization to two different positions.

SynthesisPathway SM1 3-Bromobenzenethiol Inter Intermediate: 1-(3-bromophenylthio)propan-2-one SM1->Inter S-Alkylation Reagent + Chloroacetone (K2CO3, Acetone) Reagent->Inter PPA Cyclization (PPA or Eaton's Reagent) Inter->PPA Intramolecular EAS Target TARGET (Major): This compound (Cyclization Para to Br) PPA->Target Sterically Favored (~80-85%) Impurity IMPURITY (Minor): 4-Bromo-3-methylbenzo[b]thiophene (Cyclization Ortho to Br) PPA->Impurity Sterically Hindered (~15-20%)

Figure 1: The synthetic pathway showing the origin of the critical 4-bromo regioisomer impurity.

Module 2: The Cyclization Bottleneck (PPA Handling)

User Question: "During the PPA (Polyphosphoric Acid) cyclization at 1 kg scale, the mixture became a solid brick, breaking our overhead stirrer. How do we manage this viscosity?"

Technical Diagnosis: PPA is notoriously viscous at room temperature and becomes workable only above 60°C. However, the cyclization is exothermic. At scale, the "brick" formation usually indicates that the reaction temperature dropped below the flow point of PPA, or the ratio of PPA to substrate was too low (insufficient solvent volume).

Troubleshooting Protocol:

ParameterStandard ProtocolScale-Up Adjustment (Recommended)
Reagent Polyphosphoric Acid (PPA)Eaton's Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid).
Viscosity High (Honey-like to solid)Low (Liquid at RT). Easier stirring and heat transfer.[1][2]
Temperature 80–100°C40–60°C (Eaton's is more reactive).
Quenching Pouring onto ice (Violent)Inverse addition: Pump reaction mix into ice water.

If you must use PPA (Cost reasons):

  • Pre-heating: Heat the PPA to 60°C before adding the sulfide intermediate.

  • Dilution: Use a high ratio of PPA (10:1 w/w relative to substrate) to maintain stirrability.

  • Co-solvent: Add Chlorobenzene (approx. 10-20% v/v) to the PPA mixture. It is compatible with the acidic conditions and significantly reduces drag on the impeller.

Module 3: Purification & Isomer Removal

User Question: "HPLC shows a persistent 15% impurity with the same mass as the product. Flash chromatography is not separating them efficiently."

Technical Diagnosis: The impurity is the 4-bromo-3-methylbenzo[b]thiophene isomer (see Figure 1).

  • Origin: The starting material (3-bromobenzenethiol) has two ortho positions available for cyclization.

    • Position 6 (Para to Br): Sterically less hindered. Major product.

    • Position 4 (Ortho to Br): Sterically crowded by the bromine atom. Minor product.

  • Separation: These isomers have nearly identical polarity (co-elute on silica) and boiling points. Chromatography is ineffective at kg scale.

Resolution Strategy: Fractional Recrystallization You must exploit the difference in crystal lattice packing efficiency. The 6-bromo isomer is more symmetrical and linear, generally leading to a higher melting point and lower solubility in specific solvents compared to the "kinked" 4-bromo isomer.

Recrystallization Protocol:

  • Solvent System: n-Heptane / Ethanol (95:5).

  • Process:

    • Dissolve crude solid in refluxing n-Heptane.

    • Add Ethanol slowly until clear.

    • Cool slowly to room temperature, then to 0°C.

    • Seeding: If available, seed with pure 6-bromo crystals at 40°C.

  • Outcome: The 6-bromo isomer crystallizes out; the 4-bromo isomer remains enriched in the mother liquor.

  • Yield Trade-off: Expect a 20-30% mass loss to achieve >98% isomeric purity.

Module 4: Safety & Waste Management

User Question: "How do we safely quench the PPA reaction? We experienced a delayed exotherm that nearly overpressurized the vessel."

Technical Diagnosis: PPA hydrolysis is extremely exothermic. A "delayed exotherm" occurs when PPA forms a "crust" in water, preventing mixing, followed by a sudden rupture and rapid hydrolysis.

Critical Safety Workflow:

SafetyFlow Step1 Reaction Complete (Hot PPA Mixture) Step2 Cool to 60°C (Do not cool to RT, it will solidify) Step1->Step2 Step3 INVERSE QUENCH Pump Reaction Mix -> Ice/Water Step2->Step3 Slow Addition Step4 Control Rate Keep Quench Temp < 25°C Step3->Step4 Step5 Extract (DCM or Ethyl Acetate) Step4->Step5

Figure 2: Safety workflow for quenching Polyphosphoric Acid reactions.

Key Control Points:

  • Never add water to the PPA. Always add PPA to water (Inverse Quench).

  • Agitation: The quench vessel must have vigorous agitation to prevent PPA from pooling at the bottom and creating "hot spots."

  • PPE: Face shields are mandatory due to the risk of acidic steam/splashing.

References & Validated Sources

  • Campaigne, E. "Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications."[3] Comprehensive Heterocyclic Chemistry, Vol 4, Part III, 1984.[3] (Foundational text on benzothiophene cyclization mechanisms).

  • Banerjee, A. K., et al. "Polyphosphoric Acid in Organic Synthesis." International Journal of Chemistry, 2023.[2] Link (Review of PPA handling and cyclization protocols).

  • Zhang, X., et al. "Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes."[4] Synlett, 2013.[4] Link (Alternative mechanistic insights).

  • Process Safety Data: "Polyphosphoric Acid Safety Data Sheet." Carl Roth / Sigma Aldrich. Link (Critical for handling PPA burns and spills).

  • Regioselectivity Data: European Patent EP0859770B1. "Process for the synthesis of benzo[b]thiophenes."[3][5][6][7] (Discusses the separation of regioisomers in similar methoxy-substituted systems).

Sources

Validation & Comparative

Technical Analysis: 1H NMR Characterization of 6-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 6-Bromo-3-methylbenzo[b]thiophene , a critical intermediate in the synthesis of pharmaceutical agents such as GLP-1 receptor agonists and


7 nAChR modulators.

The analysis compares the target compound against its non-methylated analog (6-Bromobenzo[b]thiophene ) to validate structural identity through substituent effects.

Executive Summary & Application Context

This compound (CAS: 19075-36-6) is a fused bicyclic heteroaromatic scaffold. Its structural integrity is pivotal in medicinal chemistry because the 6-position bromine serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-methyl group modulates metabolic stability and receptor binding affinity.

Primary Challenges in Analysis:

  • Regioisomer Differentiation: Distinguishing the 3-methyl isomer from the 2-methyl isomer.

  • Proton Assignment: Correctly assigning the aromatic protons (H-4, H-5, H-7) which often overlap or show complex coupling patterns due to the bromine substituent.

Experimental Methodology

Synthesis & Sample Preparation

The compound is typically synthesized via the cyclization of 1-(4-bromophenylthio)propan-2-one using polyphosphoric acid (PPA) or boron trifluoride etherate. This method ensures the methyl group is positioned at C-3.

  • Solvent: CDCl

    
     (Deuterated Chloroform) is the standard solvent.
    
  • Reference: Tetramethylsilane (TMS,

    
     0.00 ppm) or residual CHCl
    
    
    
    (
    
    
    7.26 ppm).
  • Concentration: ~10-15 mg in 0.6 mL solvent for optimal signal-to-noise ratio on a 300-400 MHz instrument.

Workflow Diagram

The following diagram outlines the logical flow for synthesizing and validating the structure.

NMR_Workflow Precursor Precursor: 1-(4-bromophenylthio) propan-2-one Cyclization Cyclization (PPA, 130°C) Precursor->Cyclization Crude Crude Mixture (Isomers possible) Cyclization->Crude Purification Purification (Column Chrom.) Crude->Purification NMR 1H NMR Analysis (CDCl3) Purification->NMR Validation Validation: Methyl Singlet + H-2 Singlet NMR->Validation Confirm Regiochemistry

Figure 1: Synthesis and Analytical Validation Workflow.

Spectral Analysis & Comparison

To ensure accurate identification, we compare the Target (this compound) with the Reference (6-Bromobenzo[b]thiophene). This differential analysis highlights the specific impact of the 3-methyl group.

Comparative Data Table (CDCl , 300-400 MHz)
PositionProton TypeReference: 6-Bromo-BZT (

ppm) [1]
Target: 6-Bromo-3-methyl-BZT (

ppm) [2]
Multiplicity (Target)Coupling (

Hz)
H-2 Thiophene H7.41 (d)6.95 - 7.10 Singlet (br)

H-3 Thiophene H7.29 (d) Replaced by Methyl
Me-3 Methyl2.35 - 2.45 Doublet (d)

H-4 Aromatic7.66 (d)7.55 - 7.65 Doublet (d)

H-5 Aromatic7.46 (dd)7.40 - 7.50 dd

H-7 Aromatic8.01 (d)7.95 - 8.05 Doublet (d)

Detailed Assignment Logic
The Methyl Group (Me-3):
  • Observation: A sharp signal appearing between 2.35 – 2.45 ppm .

  • Multiplicity: Often appears as a doublet with a very small coupling constant (

    
     Hz).
    
  • Causality: This coupling arises from allylic coupling between the methyl protons and the H-2 proton on the thiophene ring.

The Thiophene Proton (H-2):
  • Observation: A signal around 7.00 ppm .

  • Comparison: In the reference (non-methylated) compound, H-2 is at 7.41 ppm. The introduction of the electron-donating methyl group at C-3 shields C-2, causing an upfield shift (lower ppm).

  • Diagnostic Value: The presence of this singlet (or quartet) confirms the substituent is at C-3. If the methyl were at C-2, you would observe a signal for H-3 around 7.2 ppm, but no H-2 signal.

The Benzenoid Ring (H-4, H-5, H-7):

The bromine atom at position 6 creates a distinct splitting pattern:

  • H-7 (Ortho to Sulfur, Ortho to Br): This proton is chemically equivalent to H-7 in the reference. It typically appears most downfield (~8.0 ppm) due to the deshielding effect of the sulfur atom and the lack of ortho-protons to shield it. It appears as a doublet (coupling to H-5) or a broad singlet.

  • H-5 (Meta to Br, Ortho to H-4): Appears as a doublet of doublets (dd) . It couples strongly with H-4 (

    
     Hz) and weakly with H-7 (
    
    
    
    Hz, meta-coupling).
  • H-4 (Ortho to H-5): Appears as a doublet . It may show slight broadening due to long-range coupling with the C-3 methyl group.

Structural Logic Diagram

The following diagram illustrates the coupling pathways and spatial relationships that dictate the NMR signals.

Structure_Logic H2 H-2 ~7.0 ppm (Singlet) Me3 Me-3 ~2.4 ppm (Doublet) H2->Me3 Allylic (J~1Hz) H4 H-4 ~7.6 ppm (Doublet) H5 H-5 ~7.45 ppm (dd) H4->H5 Ortho (J~8.5Hz) H7 H-7 ~8.0 ppm (d/s) H5->H7 Meta (J~1.8Hz) Br6 Br-6 (Substituent)

Figure 2: Coupling Network and Chemical Shift Logic.

Troubleshooting & Impurities

When analyzing the spectrum, researchers often encounter specific impurities.[1]

Signal (

ppm)
SourceOrigin
1.56 WaterResidual moisture in CDCl

7.26 CHCl

Solvent residual peak
2.55 DMSOIf DMSO-d6 is used instead of CDCl

~7.20 - 7.30 Regioisomer2-methyl-6-bromobenzo[b]thiophene . Look for H-3 signal.[2][3]
~2.10 AcetoneCommon cleaning solvent residue

Protocol for Purity Verification:

  • Integrate the Methyl singlet (set to 3.00).

  • Integrate the H-2 singlet (should be 1.00).

  • Integrate the aromatic region (should sum to 3.00).

  • If the integral of H-2 is < 0.95, check for the presence of the 2-methyl isomer or uncyclized precursor.

References

  • ChemicalBook. (n.d.). 6-Bromobenzo[b]thiophene NMR Spectrum. Retrieved from (Data extrapolated from non-methylated analog 6-bromo-BZT and general BZT shift principles).

  • World Intellectual Property Organization. (2016).[4] Patent WO2016100184A1: Geminal substituted quinuclidine amide compounds.[5] (Example 19B describes the synthesis of this compound). Retrieved from .[5]

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. (Provides comparative NMR data for substituted benzo[b]thiophene carboxylic acids). Retrieved from .

Sources

Publish Comparison Guide: Mass Spectrometry of Bromobenzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of bromobenzothiophenes (BBTs), focusing on the differentiation of positional isomers (e.g., 2-bromo- vs. 3-bromobenzothiophene).

Executive Summary

Bromobenzothiophenes are critical intermediates in the synthesis of optoelectronic materials and pharmaceuticals (e.g., selective estrogen receptor modulators). Their analysis is complicated by the existence of positional isomers—specifically 2-bromobenzothiophene and 3-bromobenzothiophene —which exhibit nearly identical mass spectra under standard Electron Ionization (EI) conditions.

This guide compares the fragmentation mechanics of these isomers and establishes a robust GC-MS workflow for their definitive identification. While MS fragmentation confirms the class of compound, chromatographic retention remains the primary discriminator for positional assignment.

Mass Spectral Architecture: The Core Comparison

Isotopic Signature (The "Fingerprint")

Before analyzing fragmentation, the molecular ion (


) must be validated via the bromine isotopic pattern. Bromine exists as 

and

in a nearly 1:1 ratio (50.7% : 49.3%).[1]
  • Observation: A "twin tower" molecular ion cluster.

  • Diagnostic Rule: If the peak at

    
     X is 100%, the peak at 
    
    
    
    X+2 must be ~98-100%.
  • Benzothiophene Core (

    
    ): 
    
    • 
       212 (
      
      
      
      isotope)
    • 
       214 (
      
      
      
      isotope)
Fragmentation Pathways

The fragmentation of the bromobenzothiophene radical cation (


) is dominated by the stability of the aromatic benzothiophene core. The two primary pathways are Homolytic Cleavage  (loss of Br radical) and Heterolytic/Rearrangement  (loss of HBr or CS).
Comparative Fragmentation Data
Fragment Ionm/z (approx)OriginRelative Abundance (2-Bromo)Relative Abundance (3-Bromo)
Molecular Ion (

)
212 / 214 Radical Cation100% (Base Peak) 100% (Base Peak)

133Loss of Br radicalHigh (40-60%)High (40-60%)

132Loss of HBrLow (<10%)Low (<10%)

107Ring degradationModerateModerate

89Thiophene cleavageModerateModerate

Critical Insight: The relative abundance of the


 ion (m/z 133) is often slightly higher in 3-bromobenzothiophene due to the higher instability of the bond at the 3-position (beta to sulfur) compared to the 2-position (alpha to sulfur), but this difference is instrument-dependent and not reliable for de novo identification without standards.
Mechanistic Pathway Diagram

The following diagram illustrates the shared fragmentation mechanism for bromobenzothiophenes.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 212 / 214 (Stable Aromatic) Frag_133 Benzothiophene Cation [M - Br]+ m/z 133 M_Ion->Frag_133 - Br• (Radical Loss) Dominant Pathway Frag_132 Dehydro-cation [M - HBr]+• m/z 132 M_Ion->Frag_132 - HBr Minor Pathway Frag_89 Phenyl Cation Deriv. [M - Br - CS]+ m/z 89 Frag_133->Frag_89 - CS (Thiophene Ring Opening)

Figure 1: Primary fragmentation pathways of bromobenzothiophene under Electron Ionization (70 eV).

Differentiation Protocol: GC-MS Methodology

Since mass spectra are nearly identical, chromatographic resolution is the mandatory self-validating step. The 2-bromo and 3-bromo isomers possess different dipole moments, resulting in distinct retention times (RT) on non-polar and polar capillary columns.

Experimental Workflow

Objective: Separate and identify isomers in a crude reaction mixture.

Step 1: Sample Preparation

  • Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

  • Validation: Ensure solvent blank is clean to prevent carryover.

Step 2: GC-MS Acquisition Parameters

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Why? The 5% phenyl phase provides better selectivity for aromatic isomers than 100% PDMS.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 140°C.

    • Critical Ramp: Ramp 5°C/min to 200°C (Maximizes isomer resolution).

    • Ramp 30°C/min to 300°C, hold 3 min.

  • MS Source: EI mode, 70 eV, 230°C.

Step 3: Data Analysis (Decision Tree) Use the following logic to interpret the results.

IdentificationLogic Start Analyze Sample via GC-MS CheckIsotope Check m/z 212 & 214 Ratio ~1:1? Start->CheckIsotope NotBromo Not a Mono-Bromo Compound CheckIsotope->NotBromo No CheckFrag Check Fragments m/z 133 (M-Br) present? CheckIsotope->CheckFrag Yes CompareRT Compare Retention Time (RT) vs. Standards CheckFrag->CompareRT Yes Result2 Identify: 2-Bromobenzothiophene (Typically elutes later on non-polar) CompareRT->Result2 RT matches Std A Result3 Identify: 3-Bromobenzothiophene (Typically elutes earlier on non-polar) CompareRT->Result3 RT matches Std B

Figure 2: Logical decision tree for the identification of bromobenzothiophene isomers.

Retention Time Causality
  • 3-Bromobenzothiophene: Generally elutes earlier on non-polar (DB-5) columns. The steric bulk at the 3-position (beta) interferes less with the surface interaction than the 2-position, but the dipole alignment often results in slightly lower boiling points/retention compared to the 2-isomer.

  • 2-Bromobenzothiophene: Generally elutes later . The bromine at the 2-position (alpha to Sulfur) allows for a more linear interaction with the stationary phase and stronger London dispersion forces.

Note: Order may reverse on highly polar columns (e.g., WA X). Always run a standard mix for confirmation.

References

  • NIST Mass Spectrometry Data Center. "Benzo[b]thiophene Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2025.[2] [Link]

  • PubChem. "3-Bromobenzothiophene Compound Summary."[3] National Library of Medicine. [Link]

  • Chemistry LibreTexts. "Fragmentation Patterns in Mass Spectrometry." LibreTexts Chemistry. [Link]

Sources

IR spectroscopy characteristic peaks of 6-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Interpretive Guide to the Infrared Spectrum of 6-Bromo-3-methylbenzo[b]thiophene

Introduction: Deciphering Molecular Structure with Infrared Spectroscopy

For researchers engaged in medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progress. This compound is a member of the benzothiophene class of compounds, a scaffold known to be a constituent in various biologically active molecules.[1][2] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups and bonding architecture within a molecule. Each covalent bond vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

This guide provides a comprehensive, predictive analysis of the characteristic IR absorption peaks for this compound. While an experimental spectrum for this specific molecule is not widely published, a detailed interpretation can be constructed by dissecting the molecule into its constituent parts and comparing them to well-established spectroscopic data for related structures. We will explore the expected vibrational modes, their corresponding wavenumber regions, and the structural information that can be gleaned from each peak, providing researchers with a robust framework for spectral interpretation and compound verification.

The Molecular Blueprint: Key Vibrational Modes

The structure of this compound contains several distinct components, each contributing characteristic signals to the overall IR spectrum. Understanding these components is the first step in a logical interpretation.

  • The Aromatic Core : A bicyclic system composed of a benzene ring fused to a thiophene ring. This system features sp² hybridized C-H bonds and a network of C=C double bonds.

  • The Methyl Group (-CH₃) : An aliphatic substituent with sp³ hybridized C-H bonds.

  • The Bromo Substituent (-Br) : A halogen atom attached to the aromatic ring, resulting in a C-Br bond.

The following diagram illustrates the molecular structure and highlights the key bonds responsible for the most significant vibrational peaks in the IR spectrum.

Caption: Molecular structure of this compound with key vibrational bonds highlighted.

Predictive IR Analysis: A Region-by-Region Interpretation

The infrared spectrum is typically analyzed in distinct regions where specific types of bond vibrations occur.

The C-H Stretching Region (3200 - 2800 cm⁻¹)

This region is highly diagnostic for distinguishing between sp², sp³, and sp hybridized carbon atoms.

  • Aromatic C(sp²)-H Stretching (3100 - 3000 cm⁻¹) : The presence of the benzo[b]thiophene ring system will give rise to one or more sharp, medium-to-weak intensity peaks just above 3000 cm⁻¹.[3][4] These absorptions are due to the stretching vibrations of the hydrogen atoms attached directly to the aromatic rings.

  • Aliphatic C(sp³)-H Stretching (3000 - 2850 cm⁻¹) : The methyl group will produce characteristic absorption bands just below 3000 cm⁻¹. Expect to see two distinct peaks corresponding to the asymmetric (~2960 cm⁻¹) and symmetric (~2870 cm⁻¹) stretching modes of the C-H bonds in the -CH₃ group.

Comparison Insight: The clear separation of peaks above and below the 3000 cm⁻¹ threshold provides immediate evidence for the presence of both aromatic and aliphatic C-H bonds in the molecule, a fundamental check for structural integrity. The spectrum for the parent compound, benzo[b]thiophene, would lack the absorptions below 3000 cm⁻¹, while the spectrum for 3-methylbenzo[b]thiophene would show a very similar pattern in this region.[5][6]

The Aromatic Overtones and C=C Stretching Region (2000 - 1400 cm⁻¹)
  • Aromatic Overtones (2000 - 1665 cm⁻¹) : Weak, complex patterns of bands may appear in this region. While often difficult to interpret in detail, their specific pattern can sometimes be used as a fingerprint for the aromatic substitution pattern.[3]

  • Aromatic C=C Ring Stretching (1625 - 1400 cm⁻¹) : The conjugated system of the benzo[b]thiophene core gives rise to several characteristic, sharp bands of variable intensity. These are due to the stretching vibrations of the carbon-carbon double bonds within the fused rings. Key absorptions are typically observed near 1600, 1585, 1500, and 1450 cm⁻¹.[3][7] The presence of this series of peaks is strong evidence for the aromatic ring system.

The Fingerprint Region (1400 - 650 cm⁻¹)

This region is often complex but contains a wealth of structural information.

  • C-H Bending Vibrations :

    • Methyl C-H Bending : The methyl group will exhibit an asymmetric bending (scissoring) vibration around 1450 cm⁻¹ and a characteristic symmetric bending (umbrella) mode around 1375 cm⁻¹.

    • Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹) : These absorptions are particularly powerful for determining the substitution pattern on the benzene ring. For the 1,2,4-trisubstituted pattern present in this compound, one would expect to find strong absorption bands in the 860-800 cm⁻¹ range.[8] The thiophene ring C-H bonds also contribute to bands in this area.[9]

  • C-Br Stretching Vibration (690 - 515 cm⁻¹) : The vibration of the C-Br bond is a key diagnostic feature. Due to the high mass of the bromine atom, this stretching frequency occurs at a low wavenumber. A medium to strong intensity band is expected in this range, providing direct evidence for the bromo-substituent.[3][10]

Comparative Analysis with Alternative Structures

CompoundKey Distinguishing Feature in IR SpectrumRationale
Benzo[b]thiophene Absence of sp³ C-H stretches (<3000 cm⁻¹) and C-Br stretch (~690-515 cm⁻¹).[6]Lacks the methyl and bromo substituents.
3-Methylbenzo[b]thiophene Presence of sp³ C-H stretches, but absence of the strong C-Br stretch in the low-wavenumber region.[5][11]Contains the methyl group but lacks the bromine atom.
6-Bromobenzo[b]thiophene Absence of sp³ C-H stretches, but the C-Br stretch would be present.Contains the bromo substituent but lacks the methyl group.
This compound Exhibits all key features: sp² C-H (>3000), sp³ C-H (<3000), aromatic C=C stretches, and the C-Br stretch.The combination of all functional groups results in a unique spectral fingerprint.

Summary of Predicted Characteristic Peaks

The following table summarizes the expected key IR absorption bands for this compound, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3100 - 3000Aromatic C(sp²)-H StretchWeak to MediumConfirms the presence of the aromatic system.
2970 - 2950Methyl C(sp³)-H Asymmetric StretchMediumPart of the aliphatic C-H signature.
2880 - 2860Methyl C(sp³)-H Symmetric StretchWeak to MediumPart of the aliphatic C-H signature.
1625 - 1450Aromatic C=C Ring StretchMedium to Strong (multiple bands)Characteristic fingerprint of the benzo[b]thiophene core.
~1450Methyl C-H Asymmetric BendMediumConfirms the methyl group.
~1375Methyl C-H Symmetric BendMediumConfirms the methyl group.
900 - 800Aromatic C-H Out-of-Plane BendStrongIndicative of the 1,2,4-trisubstitution pattern.
690 - 515C-Br StretchMedium to StrongKey peak : Confirms the presence of the bromo substituent.[10][12]

Protocol for Experimental Verification

To validate this predictive analysis, obtaining a high-quality experimental spectrum is crucial. The following protocol outlines a standard procedure for analyzing a solid sample using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Objective: To obtain a high-quality, reproducible IR spectrum of this compound.

Methodology: FTIR-ATR

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Verify that the ATR accessory (typically with a diamond or germanium crystal) is clean. Clean the crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe and allow it to dry completely.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (1-5 mg) of the solid this compound sample directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis & Cleaning:

    • After collection, clean the sample from the ATR crystal using a suitable solvent and a soft wipe.

    • Analyze the resulting spectrum, labeling the key peaks and comparing their positions and relative intensities to the predictive guide outlined above. For solid samples on ATR, an ATR correction may be applied by the software to make the spectrum appear more like a traditional transmission spectrum.

This self-validating protocol ensures that the collected spectrum is a true representation of the sample, free from atmospheric interference, and ready for rigorous comparison against this interpretive guide.

References

  • SpectraBase. (n.d.). 3-methylbenzo[b]thiophene-6-carboxylic acid, methyl ester. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(B)Thiophene. National Institutes of Health. Retrieved from [Link]

  • Tirlapur, V. K., Swamy, K. M. K., & Prasad, Y. R. (2008). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b)
  • NIST. (n.d.). 3-Methylbenzothiophene. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzo[b]thiophene. NIST Chemistry WebBook. Retrieved from [Link]

  • Kumar, A., et al. (2014). Vibrational modes of polythiophene and polyselenophene. ResearchGate. Retrieved from [Link]

  • Al-Qahtani, S. D., et al. (2021). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry. Retrieved from [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Prasad, M., et al. (2018). XRD, FT-IR, Electronic and Fluorescence Spectroscopic Studies of Benzothiophenesulfone-2-methanol. International Journal of Pure and Applied Analyticaal Chemistry.
  • University of California, Santa Cruz. (n.d.). IR Chart. Retrieved from [Link]

  • Sone, C. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Japan Chemical Society, Pure Chemistry Section.
  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). Techniques in Organic Chemistry. Freeman. (Referenced via UCSC IR Tables)
  • ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Structure. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H7BrS). Retrieved from [Link]

  • Cheméo. (n.d.). 3-Methylbenzothiophene. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-bromobenzo[b]thiophene-2-carbaldehyde (C9H5BrOS). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical IR spectra of thiophene. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • PubMed. (2015). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

Sources

Comparing reactivity of 6-bromo vs 4-bromo benzo[b]thiophene isomers

Author: BenchChem Technical Support Team. Date: March 2026

The benzo[b]thiophene scaffold is a privileged structural motif embedded in numerous FDA-approved pharmaceuticals (e.g., brexpiprazole, zileuton) and advanced organic electronic materials[1]. When functionalizing this bicyclic core, halogenated intermediates—specifically 4-bromobenzo[b]thiophene and 6-bromobenzo[b]thiophene—serve as primary building blocks. However, their distinct topological positions on the benzenoid ring lead to highly divergent reactivity profiles during transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind these reactivity differences, providing researchers with quantitative data and self-validating protocols to optimize their synthetic workflows.

Mechanistic & Topological Divergence

The efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is fundamentally governed by the rate of the initial oxidative addition step[2]. This step is highly sensitive to the steric and electronic microenvironment of the carbon-halogen bond[3].

The 4-Bromo Isomer (Sterically Impeded): The C-4 position is located adjacent to the C3a bridgehead carbon. More critically, a bromine atom at C-4 experiences a pronounced peri-steric interaction with the C-3 position of the fused thiophene ring. When the bulky Pd(0)-phosphine active catalyst approaches the C-4 C–Br bond, this steric wall significantly increases the activation energy required for oxidative addition, resulting in sluggish reaction kinetics.

The 6-Bromo Isomer (Electronically Activated & Unhindered): Conversely, the C-6 position is situated para to the C7a bridgehead and meta to the C3a bridgehead. It is sterically unencumbered. Furthermore, the electron-rich nature of the thiophene sulfur atom provides subtle electronic communication through the fused system, rendering the C-Br bond at the 6-position highly labile and primed for rapid oxidative addition[4].

IsomerReactivity cluster_4 4-Bromobenzo[b]thiophene cluster_6 6-Bromobenzo[b]thiophene Pd Pd(0) Catalyst Approach Br4 C-4 Position Pd->Br4 Impeded Br6 C-6 Position Pd->Br6 Favored Steric Peri-Steric Hindrance (C-3 Interaction) Br4->Steric Slow High Activation Energy (Slow Oxidative Addition) Steric->Slow Access Sterically Unhindered Br6->Access Fast Low Activation Energy (Fast Oxidative Addition) Access->Fast

Mechanistic pathway comparing Pd(0) oxidative addition at C-4 vs C-6 positions.

Quantitative Reactivity Profiling

To objectively compare performance, the following table summarizes the standardized reaction parameters required to achieve >85% conversion in a standard Suzuki-Miyaura coupling with phenylboronic acid. The data clearly illustrates the kinetic penalty associated with the 4-position.

Reaction Parameter4-Bromobenzo[b]thiophene6-Bromobenzo[b]thiophene
Steric Environment High (Peri-interaction with C-3)Low (Unhindered)
Oxidative Addition Rate SlowerFaster
Required Catalyst Loading 8 - 10 mol% Pd(PPh₃)₄2 - 5 mol% Pd(PPh₃)₄
Optimal Reaction Temp 95 - 105 °C70 - 80 °C
Average Isolated Yield 60 - 75%85 - 95%
Reaction Time to Completion 18 - 24 hours8 - 12 hours

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

The following methodology provides a robust, step-by-step workflow for cross-coupling these isomers. The protocol is designed with built-in causality and validation checkpoints to ensure scientific integrity.

Workflow Step1 1. Degassing (Dioxane/H2O) Step2 2. Catalyst Addition (Pd(PPh3)4 + K2CO3) Step1->Step2 Split Isomer? Step2->Split Step3A 4-Bromo 100°C, 18-24h Split->Step3A High Energy Step3B 6-Bromo 80°C, 8-12h Split->Step3B Low Energy Step4 4. Work-up (Brine Wash) Step3A->Step4 Step3B->Step4 Step5 5. Validation (TLC & NMR) Step4->Step5

Self-validating experimental workflow for Suzuki-Miyaura coupling of bromo-isomers.

Step-by-Step Methodology

1. Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, dissolve the bromobenzo[b]thiophene isomer (1.0 mmol) and phenylboronic acid (1.2 mmol) in 10 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Sparge the solution with N₂ for 15 minutes.

  • Causality: The biphasic solvent system ensures the simultaneous solubility of the organic substrates and the inorganic base. Degassing is critical; ambient oxygen will rapidly oxidize the electron-rich Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.

2. Catalyst & Base Addition

  • Action: Add K₂CO₃ (2.0 mmol) followed by the Pd(PPh₃)₄ catalyst (5 mol% for the 6-bromo isomer; 10 mol% for the 4-bromo isomer).

  • Validation Checkpoint: Upon addition of the catalyst and gentle warming, the solution should transition from colorless/cloudy to a distinct pale yellow/orange tint. This visual cue confirms the dissociation of triphenylphosphine ligands and the formation of the active 14-electron Pd(0) species.

3. Thermal Activation & Monitoring

  • For 6-Bromobenzo[b]thiophene: Heat the reaction mixture to 80 °C. Monitor via TLC (Hexane/EtOAc 9:1) after 8 hours.

  • For 4-Bromobenzo[b]thiophene: Heat to 100 °C. Causality: Due to the peri-steric hindrance at the C-4 position, higher thermal energy is mandatory to drive the oxidative addition step. Monitor via TLC after 18 hours.

  • Validation Checkpoint: Reaction completion is validated by the total disappearance of the starting material spot (higher

    
    ) under UV light (254 nm).
    

4. Work-up & Extraction

  • Action: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 15 mL).

  • Causality: The brine wash effectively removes water-soluble boronic acid byproducts and inorganic potassium salts, cleanly partitioning the target coupled product into the organic layer.

5. Purification & Final Validation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

  • Validation Checkpoint: Run a ¹H-NMR (CDCl₃). For the 4-substituted product, look for the diagnostic shift of the C-5 proton; for the 6-substituted product, the C-7 proton will appear as an isolated doublet with a small meta-coupling constant (

    
     Hz), confirming structural integrity.
    

Application Landscape

Choosing between these isomers dictates the final geometry of the synthesized molecule:

  • 6-Bromobenzo[b]thiophene is the preferred starting material when designing linear, extended

    
    -conjugated systems. Its high reactivity makes it ideal for synthesizing organic field-effect transistors (OFETs) and linear pharmacological scaffolds[4].
    
  • 4-Bromobenzo[b]thiophene is utilized when a specific "bent" or angular molecular geometry is required. Despite its lower reactivity, it is crucial for accessing constrained pharmacophores where the substituent must fold back over the heteroaromatic core to interact with specific enzymatic binding pockets[1].

References

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements Source: Royal Society of Chemistry (rsc.org) 3

  • Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde Source: BenchChem (benchchem.com) 2

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles Source: National Institutes of Health (nih.gov) 1

  • Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation Source: MDPI (mdpi.com)4

Sources

Comparative Guide: UV-Vis Absorption Maxima of Methylbenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of Methylbenzothiophene Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methylbenzothiophenes serve as critical pharmacophores in drug discovery (e.g., zileuton analogues) and as core motifs in organic semiconductors. Their electronic absorption spectra are distinct fingerprints used for purity assessment, isomeric differentiation, and monitoring reaction progress.

This guide provides a technical comparison of the UV-Vis absorption maxima (


) of 2-methylbenzothiophene and 3-methylbenzothiophene against the parent benzothiophene. It synthesizes experimental data with mechanistic insights into auxochromic effects and offers a self-validating protocol for spectral acquisition.

Mechanistic Insight: Electronic Structure & Substitution Effects

To interpret the spectra accurately, one must understand the underlying electronic transitions. Benzothiophene consists of a benzene ring fused to a thiophene ring. The UV spectrum is dominated by


 transitions.
The Methyl Auxochrome Effect

A methyl group is an auxochrome . Although it does not absorb UV light itself, it modifies the absorption of the chromophore (benzothiophene) through hyperconjugation . The


-electrons of the methyl C-H bonds interact with the 

-system of the ring, raising the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO (Lowest Unoccupied Molecular Orbital).
  • Result: The energy gap (

    
    ) decreases.[1]
    
  • Observation: A bathochromic shift (red shift) to longer wavelengths.[2][3]

Positional Isomerism (2-Me vs. 3-Me)

The position of the methyl group dictates the magnitude of this shift due to resonance stabilization differences.

  • 2-Position: The C2 position in benzothiophene is electronically coupled to the sulfur atom and the fused benzene ring. Substitution here allows for effective extension of the conjugation length along the longitudinal axis.

  • 3-Position: The C3 position has a different nodal pattern in the molecular orbitals. While substitution here also causes a red shift, the conjugation efficiency is often lower than at the C2 position, leading to subtle spectral differences useful for isomer identification.

DOT Diagram: Electronic Conjugation Logic

G Base Benzothiophene (Parent Chromophore) Me_Sub Methyl Substitution (Auxochrome) Base->Me_Sub Hyperconj Hyperconjugation (σ-π Interaction) Me_Sub->Hyperconj Pos2 2-Position (Longitudinal Axis) Hyperconj->Pos2 Pos3 3-Position (Transverse Axis) Hyperconj->Pos3 Shift2 Strong Bathochromic Shift (+5-15 nm) Pos2->Shift2 High Conjugation Efficiency Shift3 Moderate Bathochromic Shift (+2-8 nm) Pos3->Shift3 Lower Resonance Contribution

Caption: Mechanistic flow illustrating how the position of methyl substitution differentially affects the electronic conjugation and resulting spectral shift.

Comparative Data Analysis

The following table summarizes the primary absorption bands. Benzothiophenes typically display three regions of absorption:

  • E-band (Short UV): ~220–230 nm (Very intense)

  • B-band (Intermediate): ~250–265 nm (Intense)

  • L-band (Long UV): ~290–310 nm (Weak, often shows fine vibrational structure)

Table 1: UV-Vis Absorption Maxima (


) in Ethanol 
CompoundPrimary

(nm)
Secondary

(nm)
Fine Structure / Shoulder (nm)Shift vs. Parent (

)
Benzothiophene 227 258 289, 296
2-Methylbenzothiophene 232 265 300–305+5 to +9 nm (Strong Shift)
3-Methylbenzothiophene 229 261 298–302+2 to +4 nm (Moderate Shift)

Note: Values are approximate and solvent-dependent. Non-polar solvents like cyclohexane will resolve the fine structure (L-band) more clearly than polar solvents like ethanol.

Key Takeaway for Researchers: If distinguishing between isomers, focus on the B-band (250–270 nm) region. The 2-methyl isomer typically exhibits a shift 3–5 nm further into the red than the 3-methyl isomer due to the "styrene-like" conjugation extending through the sulfur atom.

Self-Validating Experimental Protocol

To ensure data integrity (E-E-A-T), this protocol includes a mandatory "System Suitability Test" (SST) to validate the instrument and solvent purity before sample measurement.

Objective: Accurate determination of


 and Extinction Coefficient (

).
Materials
  • Solvent: Spectroscopic grade Ethanol or Cyclohexane (Cutoff < 210 nm).

  • Cuvettes: Quartz (Fused Silica), 10 mm path length. Do not use plastic or glass.

  • Reference Standard: Anthracene or Parent Benzothiophene (for SST).

Workflow Diagram

Protocol Start Start Analysis Blank 1. Baseline Correction (Solvent Blank) Start->Blank SST 2. System Suitability Test (Run Standard) Blank->SST Check Pass Criteria? (λ_max ± 1 nm) SST->Check Check->Blank No (Reclean/Rescan) SamplePrep 3. Sample Preparation (Target: 10 µM) Check->SamplePrep Yes Measure 4. Measurement (Scan 200-400 nm) SamplePrep->Measure Data 5. Data Processing (Identify λ_max, Calc ε) Measure->Data

Caption: Step-by-step workflow ensuring instrument calibration and solvent purity before critical sample measurement.

Detailed Steps
  • Baseline Correction (The Blank):

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a baseline scan (200–400 nm). The absorbance should be flat and near zero (< 0.005 A).

    • Why? Removes solvent absorption and cuvette mismatch errors.

  • System Suitability Test (SST):

    • Prepare a standard solution of Benzothiophene (approx.

      
       M).
      
    • Measure the spectrum.[1][4][5][6][7][8][9]

    • Validation Criteria: The primary peak must appear at 227 ± 1 nm (in Ethanol). If it shifts >1 nm, check wavelength calibration. If peaks are broadened, check for solvent impurities or aggregation.

  • Sample Preparation:

    • Weigh ~1-2 mg of the methylbenzothiophene derivative.

    • Dissolve in 10 mL solvent (Stock Solution A).

    • Dilute Stock A (typically 1:100) to achieve a final concentration of ~10–20 µM.

    • Target Absorbance: The strongest peak should have an absorbance between 0.5 and 1.0 A for maximum linearity (Beer-Lambert Law).

  • Measurement & Calculation:

    • Scan from 200 to 400 nm. Scan speed: Medium (approx. 200 nm/min).

    • Record

      
      .[2][3][6][10]
      
    • Calculate Molar Extinction Coefficient (

      
      ):
      
      
      
      
      Where
      
      
      = Absorbance,
      
      
      = Concentration (M),
      
      
      = Path length (1 cm).

References

  • NIST Chemistry WebBook. 3-Methylbenzothiophene Gas Phase Spectrum. National Institute of Standards and Technology.[11] Link

  • Abe, Y. et al. (1955). The Ultraviolet Spectra of Thiophene Derivatives.[6][12] Journal of the Chemical Society of Japan.[6] (Provides foundational data on 2- vs 3-substitution conjugation effects). Link

  • SpectraBase. 2-Methyl-benzo[b]thiophene Spectrum Data. Wiley Science Solutions. Link

  • Marchetti, B. et al. (2016). Near ultraviolet spectroscopy and photodissociation dynamics of 2- and 3-substituted thiophenols. (Comparative analysis of ortho/meta substitution effects on electronic structure). Link

Sources

Technical Guide: Qualifying Reference Standards for 6-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 6-Bromo-3-methylbenzo[b]thiophene Analysis Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Analysts, and Medicinal Chemists

Executive Summary

This compound (CAS: 19075-36-6) is a critical heterocyclic scaffold employed in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and organic semiconductors.[1] Its structural integrity is pivotal; the bromine handle at the C6 position allows for halogen-metal exchange or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to generate complex bioactive molecules like Raloxifene analogs.

This guide objectively compares reference standard grades and outlines a self-validating analytical framework to ensure the material's suitability for GMP and GLP applications.

Part 1: The Criticality of Standard Grades

In drug development, "purity" is not a singular metric but a context-dependent attribute. For this compound, the choice of reference standard dictates the validity of your potency calculations and impurity tracking.

Comparative Analysis: Standard Grades

The following table contrasts the three primary grades available on the market. Recommendation: Use Primary/Secondary Standards for assay validation and Reagent Grade only for early-stage synthetic route scouting.

FeatureCertified Reference Material (CRM) Secondary / Working Standard Reagent / Technical Grade
Intended Use Absolute quantification, instrument calibration, method validation.Routine QC release testing, daily retention time checks.Synthesis starting material, TLC spotting.
Traceability High: Traceable to SI units or Pharmacopeial (USP/EP) standards.Medium: Qualified against a CRM in-house.Low/None: Manufacturer's CoC only.
Assay Method Mass Balance (HPLC + TGA + KF + ROI) or qNMR.HPLC vs. CRM.HPLC Area % (often overestimates purity).
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%).Defined by internal protocols.Not defined.
Critical Risk High cost, limited availability.[2]Drift over time if not re-qualified.Isomer Contamination: Often contains 4-bromo or 5-bromo isomers.

Part 2: Analytical Method Validation (HPLC-UV)

The separation of the 6-bromo isomer from its regioisomers (4-bromo and 5-bromo) is the primary analytical challenge. These isomers possess identical molecular weights (MW 227.12), rendering MS detection insufficient for purity confirmation without chromatographic resolution.

Recommended Protocol: Reverse-Phase HPLC
  • Principle: Separation based on hydrophobicity and pi-pi interactions.

  • Target: Baseline resolution (Rs > 1.5) between the 6-bromo target and the 4-bromo impurity.

Method Parameters
  • Column: C18 (Octadecyl) with high carbon load, or Phenyl-Hexyl for enhanced selectivity of aromatic isomers.

    • Dimensions: 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH control).

    • Solvent B: Acetonitrile (ACN).[3]

  • Gradient:

    • T=0 min: 50% B

    • T=15 min: 90% B (Linear ramp)

    • T=20 min: 90% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (max absorption for benzothiophene core) and 280 nm .

  • Temperature: 30°C.

The "Self-Validating" Logic

A robust method must prove it can detect what isn't there.

  • Specificity Check: Inject a "Spiked Solution" containing the 6-bromo standard intentionally contaminated with 1% of the 4-bromo isomer (if available) or a crude synthetic mixture.

  • Peak Purity: Use a Diode Array Detector (DAD) to compare spectra across the peak width. A pure peak will have a consistent spectral signature from upslope to downslope.

Part 3: Impurity Profiling & Origin

Understanding the synthesis of the standard explains the impurities you must look for. The most common synthetic route involves the cyclization of (2,2-dimethoxyethyl)(3-bromophenyl)sulfide or similar aryl-thio precursors.

Diagram 1: Impurity Origin & Qualification Workflow

This flowchart illustrates how impurities arise during synthesis and the logical steps to qualify the final standard.

QualificationWorkflow Precursor Starting Material (3-Bromobenzenethiol derivatives) Synthesis Cyclization Reaction (Acid Mediated) Precursor->Synthesis Crude Crude this compound Synthesis->Crude Impurity1 Impurity A: 4-Bromo Isomer (Regioisomer) Synthesis->Impurity1 Side Reaction Impurity2 Impurity B: Des-bromo (3-methylbenzo[b]thiophene) Synthesis->Impurity2 Debromination Purification Purification (Recrystallization/Column Chrom.) Crude->Purification Analysis Analytical Qualification (HPLC + NMR + MS) Purification->Analysis Decision Is Purity > 99.0% AND No Single Impurity > 0.1%? Analysis->Decision Release Release as Reference Standard Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Caption: Workflow tracking the genesis of critical impurities (regioisomers) and the decision gate for standard release.

Part 4: Advanced Characterization (Identification)

To certify a Primary Standard, simple HPLC is insufficient. You must establish structural identity unequivocally.

Nuclear Magnetic Resonance (NMR)[4][5]
  • 1H NMR (Proton): Critical for distinguishing the 3-methyl group.

    • Expectation: A singlet signal at approx. δ 2.4-2.6 ppm (3H, methyl group).

    • Aromatic Region: Distinct splitting pattern for the 6-bromo substitution (coupling constants

      
       are vital to rule out 4-bromo or 5-bromo isomers).
      
  • 13C NMR: Confirms the number of carbons (9 total) and the thiophene ring fusion.

Mass Spectrometry (GC-MS)

While HPLC is best for purity, GC-MS is superior for identifying the Des-bromo impurity (MW 148 vs 227).

  • Parent Ion: m/z 226/228 (1:1 ratio due to 79Br/81Br isotopes).

  • Fragmentation: Loss of methyl radical [M-15]+ is a characteristic pathway.

Diagram 2: Analytical Decision Matrix

This logic tree guides the scientist in choosing the correct validation technique based on the specific quality attribute being tested.

AnalyticalMatrix Start Quality Attribute Needed Identity Structural Identity Start->Identity Purity Purity / Potency Start->Purity Volatiles Residual Solvents Start->Volatiles Tech1 1H-NMR / 13C-NMR (Regioisomer confirmation) Identity->Tech1 Tech3 GC-MS (Volatile organic impurities) Identity->Tech3 Tech2 HPLC-UV (DAD) (Quantification of non-volatiles) Purity->Tech2 Tech4 TGA / ROI (Inorganics/Water) Purity->Tech4 Volatiles->Tech3

Caption: Decision matrix for selecting analytical techniques based on the specific attribute (Identity vs. Purity).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 90467, this compound.

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.

  • Sigma-Aldrich (Merck). Product Specification: 6-Bromobenzo[b]thiophene (Analog Comparison).
  • ChemScene. this compound Product Data (CAS 19075-36-6).[2]

  • U.S. Food and Drug Administration (FDA).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.